An In-depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 5-(aminomethyl)-2-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 5-(aminomethyl)-2-methylpyrimidin-4-amine. This pyrimidine derivative, also known as Grewe diamine, is a critical intermediate in the biosynthesis of Thiamine (Vitamin B1) and serves as a versatile building block in medicinal chemistry.
Chemical and Physical Properties
5-(Aminomethyl)-2-methylpyrimidin-4-amine is a solid, high-purity aminopyrimidine derivative.[1] Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and an aminomethyl group at the 5-position. A summary of its key chemical and physical properties is presented in Table 1.
Slightly soluble in DMSO, Methanol (heated), and Water.
pKa (Predicted)
7.70 ± 0.29
XLogP3
-0.3
Hydrogen Bond Donor Count
2
Hydrogen Bond Acceptor Count
4
Rotatable Bond Count
1
Synthesis and Purification
Several scalable synthetic routes for 5-(aminomethyl)-2-methylpyrimidin-4-amine have been developed, primarily starting from either 2-cyanoacetamide or malononitrile. A common and efficient method involves the hydrogenation of the intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.
This protocol describes a scalable synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine via the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.
Materials:
4-Amino-2-methylpyrimidine-5-carbonitrile
Modified Raney nickel (wet)
Saturated methanolic ammonia
Hydrogen gas
Autoclave
Procedure:
In a suitable autoclave, a mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (e.g., 2.0 kg, 15 mol), modified Raney nickel (e.g., 300 g wet weight), and a saturated solution of ammonia in methanol (e.g., 20 L) is prepared.
The autoclave is sealed and heated to 100 °C.
The reaction mixture is stirred at this temperature under a hydrogen pressure of 4 MPa for 5 hours.
After the reaction is complete, the mixture is cooled to room temperature.
The reaction mixture is filtered to remove the Raney nickel catalyst.
The filtrate is concentrated under reduced pressure to yield 5-(aminomethyl)-2-methylpyrimidin-4-amine as a white solid. A typical yield for this process is approximately 98%.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system if required.
Spectroscopic Properties
Detailed experimental spectroscopic data for 5-(aminomethyl)-2-methylpyrimidin-4-amine is not widely available in public repositories. However, based on the chemical structure, the following spectroscopic characteristics can be predicted.
Predicted ¹H NMR Spectral Data:
The expected proton NMR chemical shifts are summarized in Table 2. These are estimated values and may vary depending on the solvent and other experimental conditions.
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
-CH₃ (at C2)
2.2 - 2.5
Singlet
3H
-CH₂- (aminomethyl)
3.5 - 3.8
Singlet
2H
-NH₂ (aminomethyl)
1.5 - 2.5
Broad Singlet
2H
-NH₂ (at C4)
5.5 - 6.5
Broad Singlet
2H
Pyrimidine-H (at C6)
7.8 - 8.2
Singlet
1H
¹³C NMR Spectroscopy:
Predicted carbon-13 NMR chemical shifts would show signals for the methyl carbon, the aminomethyl carbon, and the four distinct carbons of the pyrimidine ring.
The electron ionization mass spectrum of 5-(aminomethyl)-2-methylpyrimidin-4-amine is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (138.17). Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring.
Biological Role: The Thiamine Salvage Pathway
5-(Aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the thiamine (Vitamin B1) salvage pathway in various organisms. This pathway allows cells to recycle and reuse components of degraded thiamine. The compound serves as a native substrate for the enzyme thiaminase II (TenA).[1] TenA catalyzes the hydrolysis of the aminomethyl group of 5-(aminomethyl)-2-methylpyrimidin-4-amine to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis.[1]
Mandatory Visualizations
Caption: Synthesis workflow for 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Caption: Role of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in the thiamine salvage pathway.
Grewe Diamine: A Technical Guide to its Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals Abstract Grewe diamine, systematically known as 5-(aminomethyl)-2-methylpyrimidin-4-amine, is a pivotal intermediate in the synthesis of Vitamin B1 (Thiamin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grewe diamine, systematically known as 5-(aminomethyl)-2-methylpyrimidin-4-amine, is a pivotal intermediate in the synthesis of Vitamin B1 (Thiamine).[1] Its unique structural arrangement, featuring a pyrimidine core substituted with reactive functional groups, makes it a molecule of significant interest in medicinal chemistry and drug development beyond its role as a vitamin precursor. This technical guide provides an in-depth analysis of the structure, functional groups, and key physicochemical properties of Grewe diamine, supplemented with a detailed synthetic protocol.
Molecular Structure and Functional Groups
The foundational structure of Grewe diamine is a pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene but with two nitrogen atoms at positions 1 and 3 of the ring. This core is substituted with three key functional groups that dictate its chemical reactivity and biological significance:
Primary Aromatic Amine (-NH₂): Attached at the C4 position of the pyrimidine ring, this group is a primary aromatic amine. Its lone pair of electrons can be delocalized into the aromatic system, which influences its basicity and nucleophilicity.
Primary Aliphatic Amine (-CH₂NH₂): A primary aminomethyl group is attached at the C5 position. The methylene (-CH₂) spacer provides flexibility and positions the primary amine away from the direct electronic influence of the ring, making it a more nucleophilic and basic center compared to the aromatic amine.
Methyl Group (-CH₃): A methyl group is located at the C2 position of the pyrimidine ring. This group can influence the molecule's solubility and steric interactions.
The presence of two primary amine groups with different chemical environments is a defining characteristic of Grewe diamine, offering multiple sites for chemical modification and interaction with biological targets.
Structural Diagram
Caption: Chemical structure of Grewe diamine highlighting its key functional groups.
Physicochemical and Spectral Data
A compilation of key physicochemical and spectral data for Grewe diamine is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.
The synthesis of Grewe diamine (referred to as 2-methyl-4-amino-5-aminomethylpyrimidine in the patent) can be achieved through the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. The following protocol is adapted from US Patent 6,365,740 B1.[5]
Apparatus: 300 ml autoclave equipped with a stirrer, filtration apparatus, gas chromatograph.
Procedure
Reaction Setup: In a 300 ml autoclave, place 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of aluminum oxide (Al₂O₃) catalyst.
Solvent Addition: Add 50 ml of toluene to the autoclave.
Ammonia Addition: Close the autoclave and add 30 g (1.76 mol, approximately 215 equivalents) of liquid ammonia.
Reaction Conditions: Heat the mixture to 230 °C for 4 hours with stirring. The reaction proceeds under autogenous pressure.
Work-up: After the reaction period, cool the autoclave to room temperature.
Isolation: Filter the reaction mixture to remove the catalyst.
Analysis: The filtrate, taken up in ethanol, can be analyzed by gas chromatography to determine the conversion and yield of the product, 2-methyl-4-amino-5-aminomethylpyrimidine.
The "Grewe Diamine": A Synthetic Relic and the True Biological Significance of Diamines in Metabolic Pathways
A Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide addresses the biological significance of diamines in metabolic pathways, with a specific clarification regarding the...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the biological significance of diamines in metabolic pathways, with a specific clarification regarding the term "Grewe diamine." Initial inquiries into the metabolic role of a "Grewe diamine" have revealed this term to be a misnomer in a biological context. It originates from the realm of synthetic organic chemistry, specifically referring to a class of 1-benzyl-octahydroisoquinoline precursors used in the Grewe synthesis of morphinan alkaloids, such as codeine and morphine. The biosynthetic pathway of these alkaloids in nature, however, does not involve a "Grewe diamine" or any similar diamine intermediate. The key biological cyclization is of the benzylisoquinoline alkaloid, (S)-reticuline.
This guide, therefore, pivots to the well-documented and biologically crucial roles of true diamines—specifically putrescine and cadaverine—as foundational precursors in the biosynthesis of several major classes of alkaloids. We will explore the metabolic pathways, enzymatic activities, and experimental methodologies related to the synthesis of tropane and quinolizidine alkaloids, providing a comprehensive overview for researchers in natural product chemistry, metabolic engineering, and drug discovery.
The Diamine Precursors: Putrescine and Cadaverine
The simple aliphatic diamines, putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane), are central to the biosynthesis of a wide array of nitrogen-containing secondary metabolites in plants. Their formation from the amino acids ornithine and lysine, respectively, represents the entry point into these complex metabolic networks.
Biosynthesis of Putrescine and Cadaverine
The primary route to putrescine in plants that produce tropane alkaloids is the decarboxylation of ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). Similarly, cadaverine is synthesized via the decarboxylation of lysine by lysine decarboxylase (LDC), which is the first committed step in quinolizidine alkaloid biosynthesis.[1]
Tropane Alkaloid Biosynthesis from Putrescine
Tropane alkaloids, such as hyoscyamine and scopolamine, are characteristic of the Solanaceae family and possess significant pharmacological activities. Their biosynthesis begins with the diamine putrescine.
The Tropane Alkaloid Pathway
The biosynthetic pathway from putrescine to the core tropane ring structure involves a series of enzymatic steps, beginning with the methylation of putrescine.
Figure 1: Biosynthetic pathway of tropane alkaloids from ornithine.
Quantitative Data: Key Enzyme Kinetics
The regulation of tropane alkaloid biosynthesis is tightly controlled, with several key enzymes having been characterized. The kinetic properties of ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT) are of particular interest as they represent early committed steps in the pathway.
This protocol is adapted from methods used for the characterization of plant ODCs.[2]
Principle: The activity of ODC is determined by quantifying the amount of its product, putrescine, formed from the substrate ornithine. The putrescine is derivatized and then quantified by HPLC.
Materials:
Enzyme extract (e.g., purified recombinant protein or crude plant extract)
Assay buffer: 100 mM HEPES buffer, pH 8.0, containing 5 mM DTT and 50 µM pyridoxal-5'-phosphate (PLP).
Substrate: 10 mM L-ornithine solution.
Stopping solution: 1 M Na₂CO₃.
Derivatization agent: Dansyl chloride solution (5 mg/mL in acetone).
Saturated proline solution.
Toluene.
HPLC system with a fluorescence detector.
Procedure:
Prepare the reaction mixture by adding 50 µL of enzyme extract to 400 µL of assay buffer.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 50 µL of 10 mM L-ornithine.
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
Stop the reaction by adding 500 µL of 1 M Na₂CO₃.
Add an internal standard (e.g., 1,7-diaminoheptane) to each sample.
For derivatization, add 1 mL of dansyl chloride solution and incubate at 60°C for 1 hour in the dark.
Add 500 µL of saturated proline solution to remove excess dansyl chloride.
Extract the dansylated polyamines with 1 mL of toluene.
Centrifuge to separate the phases and collect the upper toluene layer.
Analyze a 20 µL aliquot of the toluene extract by reverse-phase HPLC with fluorescence detection.
This is a general protocol for the quantification of hyoscyamine and scopolamine in plant material.[5]
Principle: Alkaloids are extracted from plant tissue, purified, and then quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Mobile phase: Acetonitrile and a buffer solution (e.g., phosphate buffer), pH adjusted.
Standards of hyoscyamine and scopolamine.
Procedure:
Extract a known weight of the powdered plant material with the extraction solvent using sonication or maceration.
Filter the extract and evaporate the solvent under reduced pressure.
Redissolve the residue in a known volume of the mobile phase.
Filter the solution through a 0.45 µm syringe filter.
Inject a known volume (e.g., 20 µL) into the HPLC system.
Separate the alkaloids using a suitable gradient of the mobile phase.
Detect the alkaloids by their UV absorbance (e.g., at 210 nm).
Quantify the alkaloids by comparing their peak areas to a calibration curve prepared with authentic standards.
Quinolizidine Alkaloid Biosynthesis from Cadaverine
Quinolizidine alkaloids, such as lupinine and sparteine, are characteristic of the Leguminosae family. Their biosynthesis starts with the diamine cadaverine.
The Quinolizidine Alkaloid Pathway
The formation of the quinolizidine skeleton is a complex process involving the oxidative deamination of cadaverine and subsequent cyclization reactions.
Figure 2: Biosynthetic pathway of quinolizidine alkaloids from lysine.
Quantitative Data: Key Enzyme Kinetics
Lysine decarboxylase (LDC) is the entry-point enzyme for quinolizidine alkaloid biosynthesis. Its kinetic properties have been studied in several plant species.
This protocol is based on the quantification of cadaverine produced from lysine.[8]
Principle: LDC activity is measured by determining the amount of cadaverine formed. The remaining L-lysine after the reaction can be quantified using a lysine oxidase/peroxidase coupled assay.
Materials:
Purified enzyme or cell lysate.
Reaction buffer: 0.1 M potassium phosphate, pH 6.0.
Substrate: 50 µM L-lysine.
Cofactor: Pyridoxal 5'-phosphate (PLP) at various concentrations.
Lysine oxidase and horseradish peroxidase.
Chromogenic substrate for peroxidase (e.g., ABTS).
Spectrophotometer.
Procedure:
Set up the reaction mixture containing reaction buffer, L-lysine, PLP, and the enzyme solution in a total volume of 200 µL.
Incubate the reaction at 37°C for a specified time (e.g., 30 seconds).
Stop the reaction by heating at 90°C for 5 minutes.
Centrifuge the mixture to pellet any precipitated protein.
To determine the amount of unreacted L-lysine, use a coupled enzyme assay with lysine oxidase and horseradish peroxidase, following the manufacturer's instructions.
The decrease in L-lysine concentration corresponds to the amount of cadaverine produced.
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of quinolizidine alkaloids.[9]
Principle: Alkaloids are extracted from plant material, and the extract is analyzed by GC-MS, which separates the compounds and provides structural information for their identification and quantification.
Materials:
Freeze-dried and powdered plant material.
Extraction solvent (e.g., dichloromethane or methanol).
Internal standard (e.g., cinchonidine).
GC-MS system with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
Extract a known amount of the plant powder with the extraction solvent, often with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form.
Add a known amount of the internal standard to the sample before extraction.
Concentrate the extract under a stream of nitrogen.
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
Use a temperature program for the GC oven to separate the different alkaloids.
The mass spectrometer is operated in scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for sensitive quantification.
Identify alkaloids by comparing their retention times and mass spectra with those of authentic standards or with library data.
Quantify the alkaloids by relating the peak area of each alkaloid to the peak area of the internal standard.
Conclusion
While the term "Grewe diamine" is a historical artifact of synthetic chemistry, the biological significance of true diamines, putrescine and cadaverine, in metabolic pathways is profound. They serve as the essential building blocks for the tropane and quinolizidine alkaloids, respectively, which are classes of compounds with immense pharmacological and ecological importance. The study of the enzymes and pathways involved in their biosynthesis continues to be a vibrant area of research, with implications for metabolic engineering to enhance the production of valuable pharmaceuticals and for understanding the chemical ecology of plant-herbivore interactions. This guide provides a foundational understanding of these pathways for professionals in the field, emphasizing the importance of precise terminology and a focus on biologically validated metabolic routes.
The Role of 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a Substrate for the TenA Enzyme: A Technical Overview
Introduction 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical pyrimidine derivative that serves as a key intermediate in the biosynthesis and salvage of thiamin (Vitamin B1).[1] Thiam...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical pyrimidine derivative that serves as a key intermediate in the biosynthesis and salvage of thiamin (Vitamin B1).[1] Thiamin, in its active form thiamin pyrophosphate, is an indispensable cofactor for essential enzymes in central metabolism across all domains of life.[2][3] The TenA enzyme, formally known as aminopyrimidine aminohydrolase or thiaminase II, is a crucial component of the thiamin salvage pathway.[3][4][5] This enzyme catalyzes the hydrolysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor that can be phosphorylated and re-integrated into the de novo thiamin biosynthesis pathway.[4][6] This guide provides an in-depth technical examination of the interaction between 5-(Aminomethyl)-2-methylpyrimidin-4-amine and the TenA enzyme, targeting researchers, scientists, and professionals in drug development.
The TenA Enzyme and the Thiamin Salvage Pathway
The TenA enzyme family is central to cellular strategies for recycling and salvaging components of thiamin from environmental sources or from thiamin degradation products.[4][7] The primary function of TenA is to convert 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP) into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[5][6][7]
TenA proteins are broadly categorized into two subfamilies based on their active site composition:
TenA_C: This subfamily features a critical cysteine residue in the active site and is found in many bacteria, including Bacillus subtilis.[2][8]
TenA_E: This subfamily lacks the active-site cysteine and often contains conserved glutamate residues instead.[2]
The salvage pathway for base-degraded thiamin involves the transport of degradation products into the cell, where they are processed.[4] For instance, a formylated precursor, formyl aminopyrimidine, is first deformylated to yield 5-(Aminomethyl)-2-methylpyrimidin-4-amine, which then serves as the direct substrate for TenA.[4]
Figure 1: Thiamin Salvage Pathway involving the TenA enzyme.
Catalytic Mechanism
For the well-studied TenA_C subfamily, such as the enzyme from Bacillus subtilis, a detailed catalytic mechanism has been proposed. It proceeds via an addition-elimination mechanism analogous to that of thiaminase I, despite the lack of sequence or structural similarity between the two enzymes.[4] The key steps involve the nucleophilic attack by an active-site cysteine residue.[3][4]
The proposed mechanism is as follows:
Substrate Binding: The substrate, 5-(Aminomethyl)-2-methylpyrimidin-4-amine, is anchored in the active site. An active site residue, Aspartic acid 44 (in B. subtilis TenA), helps to polarize the pyrimidine ring.[4]
Nucleophilic Attack: The thiol group of a key cysteine residue (Cys135 in B. subtilis) performs a nucleophilic attack on the C6 carbon of the pyrimidine ring.[4][8]
Intermediate Formation: This attack generates an anionic intermediate.[4]
Leaving Group Expulsion: The aminomethyl group is expelled as ammonia.[4]
Hydrolysis: A water molecule enters the active site and attacks the intermediate, leading to the expulsion of the active site cysteine and the formation of the final product, HMP.[4]
Figure 2: Proposed catalytic mechanism for TenA_C enzymes.
Quantitative Data: Enzyme Kinetics
The efficiency of TenA enzymes with 5-(Aminomethyl)-2-methylpyrimidin-4-amine has been quantitatively assessed. The kinetic parameters vary between different organisms and TenA subfamilies, highlighting diverse substrate specificities. For example, the TenA_C enzyme from Bacillus subtilis efficiently hydrolyzes the substrate, whereas the TenA_E enzyme from Arabidopsis thaliana strongly prefers the formylated precursor.[2][4]
Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
The substrate is commercially available but can also be synthesized.[1][9] A scalable, fully continuous flow synthesis process has been developed, providing a high-yield route from economical starting materials like 2-cyanoacetamide.[10] Another scalable approach involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile in the presence of a Raney nickel catalyst to achieve the final product in high yield.[11][12]
TenA Enzyme Purification
A standard protocol for obtaining active TenA enzyme involves recombinant protein expression.[4]
Cloning: The tenA gene is cloned into a suitable expression vector.
Overexpression: The vector is transformed into an expression host, typically E. coli. Protein expression is induced under appropriate conditions.
Purification: The cells are lysed, and the TenA protein is purified from the cell lysate using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography. Protein concentration is determined spectrophotometrically.[4]
Enzyme Kinetic Assay
The kinetic parameters of TenA can be determined by monitoring the reaction progress over time at varying substrate concentrations. A continuous spectrophotometric assay is often employed.
Assay Principle: The production of the HMP product is coupled to a second enzymatic reaction that results in a change in absorbance. For example, the rate of reaction can be determined by monitoring the consumption of NADPH at 340 nm in a coupled assay system.[4]
Reaction Mixture: A typical reaction mixture in a quartz cuvette would contain buffer (e.g., Tris-HCl at a specific pH), the purified TenA enzyme, coupling enzymes, and cofactors (e.g., NADPH).
Initiation and Monitoring: The reaction is initiated by adding the substrate, 5-(Aminomethyl)-2-methylpyrimidin-4-amine, in varying concentrations.
Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial velocity (rate) is calculated from the linear portion of the curve for each substrate concentration.
Parameter Calculation: The initial rates are plotted against the substrate concentration. The Michaelis-Menten equation is fitted to the data using a non-linear regression program (e.g., GraFit) to determine the Km and kcat values.[4]
Figure 3: General experimental workflow for TenA kinetic analysis.
Conclusion
5-(Aminomethyl)-2-methylpyrimidin-4-amine is a bona fide and physiologically significant substrate for the TenA enzyme family, playing a vital role in the salvage of the pyrimidine moiety of thiamin. The kinetic efficiency of this reaction is dependent on the specific subfamily of the TenA enzyme, with bacterial TenA_C enzymes showing high activity. Understanding the mechanism, kinetics, and experimental protocols associated with this enzyme-substrate pair is fundamental for researchers in microbiology, enzymology, and metabolic engineering. For drug development professionals, the thiamin salvage pathway, including the TenA-catalyzed step, represents a potential target for the development of novel antimicrobial agents, particularly in pathogenic organisms that rely on thiamin salvage.
Grewe Diamine: A Physicochemical and Biological Overview for Drug Development Professionals
An In-depth Technical Guide Introduction Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with significant biological relevance, primarily recognized for its rol...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide
Introduction
Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with significant biological relevance, primarily recognized for its role as a key intermediate in the thiamine (Vitamin B1) salvage pathway.[1] Its chemical structure and reactive amino groups make it a subject of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, purification, and biological significance of Grewe diamine, tailored for scientists and professionals in the field.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of Grewe diamine is fundamental for its application in research and development. These properties influence its solubility, absorption, and reactivity.
Quantitative solubility data for Grewe diamine in various solvents is not extensively published. However, its structural features—possessing both polar amino groups and a heterocyclic aromatic ring—suggest it would exhibit solubility in polar solvents. General solubility information indicates it is soluble, which is a favorable property for its use in various applications.[4]
Acid Dissociation Constants (pKa)
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of Grewe diamine.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
FTIR Spectroscopy: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C-N bonds of the amino groups and the pyrimidine ring vibrations.
Experimental Protocols
Synthesis of Grewe Diamine
A common method for the synthesis of Grewe diamine involves the hydrolysis of N-substituted alkanamides, such as N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide.[8]
Reaction:
Caption: Synthesis of Grewe Diamine via Hydrolysis.
Detailed Protocol (based on patent literature):
Reaction Setup: The starting material, a compound of the formula N-((4-Amino-2-methyl-5-pyrimidyl)methyl)acyl, is dissolved in an aqueous alkali or alkaline-earth metal hydroxide solution. The reaction is carried out in the presence of an organic solvent.[8]
Hydrolysis: The mixture is heated to facilitate the hydrolysis of the acyl group, yielding Grewe diamine.[8]
Workup and Isolation: After the reaction is complete, the organic phase is separated. The Grewe diamine can be crystallized by cooling the organic phase. The resulting crystals are then separated and dried.[8]
Purification by Recrystallization
Purification of the crude Grewe diamine product is crucial to obtain a high-purity compound for further use. Recrystallization is a standard method for purifying solid organic compounds.
General Protocol:
Solvent Selection: Choose a suitable solvent or solvent mixture in which Grewe diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Dissolution: Dissolve the crude Grewe diamine in a minimum amount of the hot solvent to form a saturated solution.
Decolorization (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure Grewe diamine will form.
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying: Dry the purified crystals, for example, in a vacuum oven.
Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Grewe diamine and for quantitative analysis. A reverse-phase HPLC method can be employed for its analysis.
In-Depth Technical Guide: Spectroscopic and Biological Profile of 4-Amino-5-aminomethyl-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-5-aminomethyl-2-methylpyrimidine is a key heterocyclic amine that serves as a crucial intermediate in the synthesis of Vitamin B1 (Thia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-aminomethyl-2-methylpyrimidine is a key heterocyclic amine that serves as a crucial intermediate in the synthesis of Vitamin B1 (Thiamine).[1] Its structural features also make it a valuable building block in the development of various pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the spectroscopic data, relevant biological pathways, and synthetic routes for this compound, tailored for professionals in research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Amino-5-aminomethyl-2-methylpyrimidine.
Weigh approximately 5-10 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine.
Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
Phase the spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm).
Integrate the signals and analyze the multiplicities.
¹³C NMR Acquisition:
Tune the probe to the ¹³C frequency.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Process the FID, phase the spectrum, and reference the chemical shifts to the solvent peak (DMSO-d₆ at ~39.52 ppm).
Mass Spectrometry (MS)
Sample Introduction:
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
Ionization (Electron Ionization - EI):
Volatilize the sample by heating the probe.
Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3]
Mass Analysis:
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Separate the ions based on their mass-to-charge ratio (m/z).
Detection:
Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
Place a small amount of the solid 4-Amino-5-aminomethyl-2-methylpyrimidine sample onto the crystal.
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty, clean ATR crystal.
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).
Mandatory Visualizations
Synthetic Pathway
A common synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine involves the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.[2][4]
Synthetic route to 4-Amino-5-aminomethyl-2-methylpyrimidine.
Biological Pathway: Thiamine Salvage
4-Amino-5-aminomethyl-2-methylpyrimidine is a substrate for the enzyme aminopyrimidine aminohydrolase (TenA), which is involved in the thiamine salvage pathway. This enzyme catalyzes the conversion of the aminomethyl group to a hydroxymethyl group, forming 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[5]
Enzymatic conversion in the thiamine salvage pathway.
An In-depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility and stability of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermed...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine) and a versatile building block for novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, methodologies for its analysis, and its behavior under various environmental conditions. While quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes existing qualitative information, data from structurally related compounds, and established experimental protocols to provide a robust framework for its handling, formulation, and development.
Introduction
5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pyrimidine derivative of significant interest in the pharmaceutical and nutraceutical industries. Its primary role as a precursor to Thiamine underscores its importance in human health.[1][2] Beyond this, the presence of reactive primary amino groups makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential therapeutic agent. This guide aims to consolidate the available knowledge and provide detailed experimental approaches for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of 5-(aminomethyl)-2-methylpyrimidin-4-amine is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different storage conditions.
Table 1: Physicochemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, 5-(aminomethyl)-2-methylpyrimidin-4-amine is qualitatively described as slightly soluble in several common solvents.
Qualitative Solubility
The compound exhibits limited solubility in common laboratory solvents. This low solubility is a key consideration for its handling and for the design of synthetic reactions and formulations.
Table 2: Qualitative Solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
Solvent
Solubility
Notes
Reference
Water
Slightly soluble
The presence of amino groups suggests pH-dependent solubility.
The solubility of pyrimidine derivatives is influenced by several factors:
Temperature: Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[4][5][6][7][8]
pH: As a compound with basic amino groups, the solubility of 5-(aminomethyl)-2-methylpyrimidin-4-amine is expected to be highly dependent on pH.[9][10] In acidic conditions, the amino groups will be protonated, forming more soluble salts. The existence of a commercially available dihydrochloride salt supports this.
Solvent Polarity: The solubility in a range of solvents with varying polarities should be systematically evaluated to identify suitable systems for processing and formulation.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 5-(aminomethyl)-2-methylpyrimidin-4-amine in aqueous buffers at various pH values.
Materials:
5-(Aminomethyl)-2-methylpyrimidin-4-amine
Phosphate buffers (e.g., 150 mM) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10)[11]
Vials with screw caps
Shaking incubator or orbital shaker
Centrifuge
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for quantification[12]
Procedure:
Add an excess amount of 5-(aminomethyl)-2-methylpyrimidin-4-amine to vials containing a known volume of each pH buffer.
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
After incubation, visually inspect the vials to ensure an excess of solid remains.
Centrifuge the samples to pellet the undissolved solid.
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated analytical method, such as HPLC-UV.
Calculate the solubility at each pH.
Figure 1. Workflow for Shake-Flask Solubility Determination.
Stability Profile
Understanding the stability of 5-(aminomethyl)-2-methylpyrimidin-4-amine is crucial for defining appropriate storage conditions, shelf-life, and identifying potential degradation products. The recommended storage temperature of -20°C suggests that the compound may be susceptible to degradation at higher temperatures.[3]
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following conditions are recommended for the forced degradation of 5-(aminomethyl)-2-methylpyrimidin-4-amine.
Table 3: Recommended Conditions for Forced Degradation Studies
Stress Condition
Proposed Reagents and Conditions
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M - 1 M HCl, room temperature to 70°C
Hydrolysis of the aminomethyl group.
Basic Hydrolysis
0.1 M - 1 M NaOH, room temperature to 70°C
Hydrolysis of the aminomethyl group, potential ring opening.
Oxidation
3-30% H₂O₂, room temperature
Oxidation of the amino groups and the pyrimidine ring.
Intramolecular reactions, cyclization, or polymerization.[13]
Photodegradation
Exposure to UV and visible light (ICH Q1B guidelines)
Photochemical rearrangement or degradation of the pyrimidine ring.[14][15]
Potential Degradation Pathways
Based on the structure of the molecule and the degradation of related compounds like thiamin, several degradation pathways can be postulated. One key potential degradation is the hydrolysis of the aminomethyl group to form 4-amino-5-hydroxymethyl-2-methylpyrimidine.[1] Thermal stress may lead to more complex intramolecular reactions.
Figure 2. Potential Degradation Pathways under Forced Degradation.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of 5-(aminomethyl)-2-methylpyrimidin-4-amine under various stress conditions and to identify the resulting degradation products.
Materials:
5-(Aminomethyl)-2-methylpyrimidin-4-amine
HCl, NaOH, H₂O₂ solutions
Temperature-controlled oven
Photostability chamber
HPLC-UV/MS system for separation and identification of degradants[12]
Procedure:
Sample Preparation: Prepare solutions of 5-(aminomethyl)-2-methylpyrimidin-4-amine in appropriate solvents (e.g., water, methanol).
Stress Conditions:
Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).
Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.
Thermal: Expose the solid compound and solutions to dry heat in an oven at various temperatures (e.g., 80°C).
Photolytic: Expose the solid compound and solutions to light as per ICH Q1B guidelines.
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis:
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a stability-indicating HPLC method.
Use a mass spectrometer coupled with the HPLC to identify the mass of the degradation products.
Data Evaluation:
Calculate the percentage of degradation.
Propose structures for the major degradation products based on their mass spectra and fragmentation patterns.
An In-depth Technical Guide to the Safe Handling, and Storage of Grewe Diamine
This guide provides comprehensive safety, handling, and storage information for Grewe diamine, a key intermediate in the synthesis of Thiamine (Vitamin B1).[1][2][3][4] The information is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive safety, handling, and storage information for Grewe diamine, a key intermediate in the synthesis of Thiamine (Vitamin B1).[1][2][3][4] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
Grewe diamine, also known as 4-Amino-2-methyl-5-pyrimidinemethanamine or 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with the following properties[5][6][7]:
Keep away from direct sunlight and sources of ignition.[7]
Recommended storage temperatures vary, with some sources recommending 2-8°C and others <-15°C.[6][7] Shipping at room temperature for less than two weeks is considered acceptable.[7]
Stable under recommended storage conditions.[5][7]
Experimental Protocols
Emergency Procedures
The following diagrams illustrate the recommended first aid procedures in case of exposure to Grewe diamine.
Caption: First aid procedures for exposure to Grewe diamine.
Personal Protective Equipment (PPE) Logic
The selection of appropriate PPE is critical when handling Grewe diamine. The following diagram outlines the decision-making process for PPE selection based on the handling task.
Application Notes and Protocols for the Scalable Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals. Introduction: 5-(Aminomethyl)-2-methylpyrimidin-4-amine, commonly known as Grewe diamine, is a critical intermediate in the synthesis of Thiamine (Vi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Aminomethyl)-2-methylpyrimidin-4-amine, commonly known as Grewe diamine, is a critical intermediate in the synthesis of Thiamine (Vitamin B1).[1][2] Its efficient and scalable production is of significant interest for industrial applications in the pharmaceutical and nutritional sectors. This document outlines scalable synthesis protocols for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, presenting quantitative data, detailed experimental methodologies, and workflow visualizations.
Data Presentation
Two primary scalable synthesis strategies have been reported: a fully continuous flow process and two batch processes. The key quantitative data for these methods are summarized in the tables below for easy comparison.
Fully Continuous Flow Synthesis from 2-Cyanoacetamide
This method provides an efficient and high-yield synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine through a three-step chemical transformation performed in six sequential continuous flow devices.[3]
Step 1: Synthesis of Enamine Intermediate
Description: 2-Cyanoacetamide is reacted to form an enamine intermediate.
The entire process is conducted in a fully continuous flow setup with a total residence time of 74 minutes, achieving an overall yield of 84% and a throughput of 0.92 g/h.[3]
Batch Synthesis from 2-Cyanoacetamide (Batch Process 1)
This scalable process involves a three-step synthesis starting from the less expensive 2-cyanoacetamide.[4][5]
Step 1: Formation of Enamine
Reagents: 2-Cyanoacetamide, Vilsmeier reagent.
Procedure: 2-Cyanoacetamide is reacted with Vilsmeier reagent to afford an enamine intermediate.
Step 2: Condensation
Reagents: Enamine intermediate, Acetamidine.
Procedure: The enamine is condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.
Step 3: Hydrogenation
Procedure: The carbonitrile intermediate is hydrogenated to yield 5-(aminomethyl)-2-methylpyrimidin-4-amine.
Procedure: The enamine intermediate, without isolation, is reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.
Step 3: Hydrogenation
Procedure: The common carbonitrile intermediate is hydrogenated to produce the final product.
Application Notes & Protocols: Fully Continuous Flow Synthesis of Grewe Diamine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed application note and a hypothetical protocol for the fully continuous flow synthesis of Grewe diamine, a key inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a hypothetical protocol for the fully continuous flow synthesis of Grewe diamine, a key intermediate in the synthesis of various morphinan-based therapeutic agents. The Grewe cyclization, a critical acid-catalyzed intramolecular cyclization reaction, is adapted to a continuous flow process, offering potential advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher throughput and purity.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical process development.
Introduction
The Grewe cyclization is a foundational reaction in the synthesis of the morphinan scaffold, a core structure in a wide range of opioid analgesics and other centrally acting agents.[2] Traditionally performed under harsh acidic conditions in batch reactors, this transformation can be challenging to control and scale up. Continuous flow chemistry offers a compelling alternative to address these challenges by providing superior control over reaction conditions, thus potentially improving yield, selectivity, and safety.[1][3][4]
This application note describes a conceptual continuous flow process for the synthesis of a Grewe diamine precursor via a Grewe cyclization. The protocol leverages the inherent advantages of microreactor technology to enable precise temperature control and residence time distribution, which are critical for managing highly exothermic reactions and minimizing byproduct formation.[1]
Reaction Pathway
The synthesis of Grewe diamine involves the acid-catalyzed cyclization of a substituted octahydroisoquinoline derivative. The general transformation is depicted below. The key step is the intramolecular electrophilic aromatic substitution to form the complete morphinan ring system.
Caption: General synthetic pathway to Grewe diamine.
The proposed continuous flow setup consists of two syringe pumps for reagent delivery, a T-mixer for rapid mixing, a heated coil reactor for the cyclization reaction, and a back-pressure regulator to maintain the system pressure and prevent solvent evaporation at elevated temperatures.
Caption: Experimental workflow for the continuous flow Grewe cyclization.
Quantitative Data Summary
The following table summarizes the hypothetical operating parameters for the continuous flow Grewe cyclization. These parameters are based on typical conditions for similar acid-catalyzed cyclizations and would require optimization for this specific transformation.
Assemble the continuous flow reactor system as depicted in the workflow diagram.
Use two high-pressure syringe pumps for reagent delivery.
Employ a PFA or stainless steel coil reactor with a volume of 10 mL.
Place the coil reactor in a temperature-controlled heating block or oil bath.
Install a back-pressure regulator set to 10 bar at the outlet of the reactor.
Connect the outlet to a collection flask containing a quench solution (e.g., cooled methanol).
5.3. Reagent Preparation
Substrate Solution (Solution A): Prepare a 0.1 M solution of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in anhydrous toluene.
Acid Catalyst Solution (Solution B): Carefully prepare a solution of the acid catalyst. For instance, a mixture of orthophosphoric acid and phosphorus pentoxide can be used, diluted with a suitable solvent if necessary to ensure pumpability.[5] Caution: This mixture is highly corrosive and exothermic.
5.4. Continuous Flow Reaction Procedure
Set the reactor temperature to 120 °C.
Prime the pumps with their respective solutions.
Set the flow rates for Pump A and Pump B to 0.5 mL/min each, resulting in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
Start the pumps simultaneously to introduce the reagents into the T-mixer and then into the heated reactor.
Collect the reactor output in a flask containing cooled methanol to quench the reaction.
After the system reaches a steady state (typically after 3-5 residence times), collect the product stream for analysis and workup.
5.5. Workup and Purification
Neutralize the collected reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford the desired Grewe diamine precursor.
Safety Considerations
The Grewe cyclization often employs strong, corrosive acids and is performed at elevated temperatures. The use of a continuous flow setup can mitigate some of the risks associated with handling these reagents on a large scale by minimizing the reaction volume at any given time.[1]
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.
All operations should be conducted in a well-ventilated fume hood.
The system should be pressure-tested before introducing reactive chemicals.
Conclusion
The described continuous flow approach for the Grewe cyclization offers a promising and modern alternative to traditional batch synthesis. By leveraging the precise control of reaction parameters afforded by microreactor technology, this method has the potential to improve the safety, efficiency, and scalability of Grewe diamine synthesis, making it an attractive strategy for both academic research and industrial drug development. Further optimization of the reaction conditions, including catalyst screening, temperature, and residence time, is recommended to maximize the yield and purity of the final product.
Application Notes and Protocols for the Quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Thiamine (Vitamin B1), also known as Grewe's Diamine. The methods described herein are essential for quality control, stability testing, and pharmacokinetic studies in drug development and research.
Introduction
4-Amino-5-aminomethyl-2-methylpyrimidine is a critical building block in the pharmaceutical industry. Accurate and precise quantification of this compound is paramount to ensure the quality and efficacy of the final drug product. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Analytical Methods Overview
A logical approach to selecting the appropriate analytical method is based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and reliable method for the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine in bulk drug substances and pharmaceutical formulations. The method is based on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine and dissolve in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.
4. Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for this HPLC-UV method. These values should be experimentally determined during method validation in your laboratory.
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.999
Range
1 - 100 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
≤ 2.0%
Limit of Detection (LOD)
~0.1 µg/mL
Limit of Quantification (LOQ)
~0.3 µg/mL
Specificity
No interference from blank and placebo at the retention time of the analyte.
HPLC-UV Experimental Workflow
Caption: HPLC-UV experimental workflow diagram.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine in biological matrices such as plasma or urine, where high sensitivity and selectivity are required, an LC-MS/MS method is recommended. This method involves protein precipitation for sample clean-up, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
UPLC or HPLC system.
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine-d4). If unavailable, a structurally similar compound can be used.
Acetonitrile (LC-MS grade).
Methanol (LC-MS grade).
Formic acid (LC-MS grade).
Deionized water (18.2 MΩ·cm).
2. Chromatographic and Mass Spectrometric Conditions
Analyte: m/z 139.1 -> 122.1; IS: (to be determined based on the IS used)
Collision Energy
To be optimized for the specific instrument
Dwell Time
100 ms
3. Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitute the residue in 100 µL of the initial mobile phase composition (98% A: 2% B).
Vortex and transfer to an autosampler vial for injection.
4. Method Validation Parameters (Illustrative)
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.995
Range
0.1 - 100 ng/mL
Accuracy (% Recovery)
85.0 - 115.0%
Precision (% RSD)
≤ 15.0% (≤ 20.0% at LLOQ)
Limit of Quantification (LLOQ)
~0.1 ng/mL
Matrix Effect
Within acceptable limits (typically 85-115%)
Specificity
No significant interference at the retention times of the analyte and IS.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS experimental workflow diagram.
Data Presentation
Quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy comparison and review.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance (Illustrative)
Parameter
HPLC-UV Method
LC-MS/MS Method
Linearity (r²)
≥ 0.999
≥ 0.995
Range
1 - 100 µg/mL
0.1 - 100 ng/mL
Accuracy (% Recovery)
98.0 - 102.0%
85.0 - 115.0%
Precision (% RSD)
≤ 2.0%
≤ 15.0%
Limit of Quantification (LOQ)
~0.3 µg/mL
~0.1 ng/mL
Sample Matrix
Bulk Drug, Formulations
Plasma, Urine, Tissues
Throughput
Moderate
High
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine will depend on the specific application. The HPLC-UV method is well-suited for routine quality control of bulk materials and pharmaceutical products. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Both methods, when properly validated, can provide accurate and reliable quantitative results. The protocols and validation parameters provided in this document serve as a comprehensive guide for establishing robust analytical methods for this important compound.
Application
Application Notes and Protocols: Experimental Use of Grewe Diamine in Vitamin B1 Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the experimental use of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) as a key intermediat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) as a key intermediate in the synthesis of Vitamin B1 (thiamine). The protocols and data presented are compiled from established industrial synthesis routes and recent advancements in continuous-flow chemistry.
Introduction
Vitamin B1, an essential nutrient, is commercially synthesized through a multi-step process. A pivotal component of this synthesis is the construction of the thiazole ring onto the pyrimidine moiety. Grewe diamine serves as the foundational pyrimidine building block for this critical step. The classical and industrially adopted method involves the condensation of Grewe diamine with a suitable C5-keto-chloro compound and carbon disulfide to form an intermediate, thiothiamine, which is subsequently oxidized to yield thiamine.[1][2][3] This document outlines the protocols for these key transformations.
Data Presentation
The following table summarizes the key parameters for the synthesis of Vitamin B1 starting from Grewe diamine. The data is derived from a continuous-flow synthesis model, which provides a benchmark for reaction efficiency.[2] It is important to note that reaction conditions and yields may vary in a batch synthesis setting.
Thiothiamine from Step 1, Oxidizing Agent (e.g., H₂O₂)
-
-
-
-
-
3
Formation of Thiamine HCl
Thiamine Sulfate, Hydrochloric Acid
1 : (0.9-5)
10-30
0-1
0.1-60
70.2-72.4% (overall)
Experimental Workflow
The synthesis of Vitamin B1 from Grewe diamine can be visualized as a three-stage process. The following diagram illustrates the logical flow from the starting pyrimidine derivative to the final active vitamin form.
Caption: Synthesis workflow from Grewe diamine to Vitamin B1.
Experimental Protocols
The following protocols are based on established chemical synthesis principles for the conversion of Grewe diamine to Vitamin B1.[1][2][4]
Protocol 1: Synthesis of Thiothiamine from Grewe Diamine
This protocol describes the formation of the thiothiamine intermediate through the condensation of Grewe diamine with a chloroketone and carbon disulfide.
3-chloro-4-oxopentyl acetate (or a similar reactive chloroketone)
Carbon disulfide (CS₂)
Methanol
Sodium hydroxide solution
Procedure:
In a suitable reaction vessel, dissolve Grewe diamine in methanol.
To this solution, add carbon disulfide. The reaction is typically carried out at a controlled temperature, ranging from 0 to 80°C.[2]
Slowly add 3-chloro-4-oxopentyl acetate to the reaction mixture. The molar ratio of the chloroketone and carbon disulfide to Grewe diamine should be in the range of 0.9-5 equivalents each.[2]
Maintain the reaction mixture under stirring for a period of 0.5 to 60 minutes, depending on the scale and temperature.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the reaction mixture contains the thiothiamine intermediate. This intermediate can be carried forward to the next step directly or isolated after solvent removal and purification.
Protocol 2: Oxidation of Thiothiamine to Thiamine
This protocol outlines the oxidation of the thiothiamine intermediate to form thiamine.
Materials:
Thiothiamine solution/crude product from Protocol 1
Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent
Water
Procedure:
The crude thiothiamine from the previous step is suspended in water.
An oxidizing agent, such as hydrogen peroxide, is added to the suspension. This step results in the formation of thiamine sulfate.[5]
The reaction progress can be monitored by observing the disappearance of the thiothiamine starting material.
Upon completion of the oxidation, the resulting solution contains thiamine sulfate.
Protocol 3: Conversion of Thiamine Sulfate to Thiamine Hydrochloride (Vitamin B1)
This final step involves the conversion of thiamine sulfate to the more common and stable hydrochloride salt.
Materials:
Thiamine sulfate solution from Protocol 2
Hydrochloric acid (HCl)
Ethanol or other suitable alcohol for precipitation
Procedure:
To the aqueous solution of thiamine sulfate, add a stoichiometric amount of hydrochloric acid. The reaction is typically conducted at a temperature between 10 and 30°C.[2]
The reaction is allowed to proceed for 0.1 to 60 minutes.[2]
Thiamine hydrochloride is then precipitated from the solution by the addition of an alcohol, such as ethanol.
The precipitated solid is collected by filtration, washed with a small amount of cold alcohol, and dried under vacuum to yield thiamine hydrochloride (Vitamin B1).
The final product can be characterized by its melting point, and spectroscopic methods such as NMR and IR spectroscopy.
Signaling Pathways and Logical Relationships
The synthesis of Vitamin B1 from Grewe diamine is a well-defined chemical transformation. The logical relationship between the key components can be illustrated as a reaction pathway.
Caption: Reaction pathway of Vitamin B1 synthesis.
Protocol for enzymatic assay using 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes in all domains of life.[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes in all domains of life.[1][2][3] Its biosynthesis and transport are tightly regulated in many bacteria by a class of non-coding RNA elements known as TPP riboswitches.[1][2] Located in the 5'-untranslated region of messenger RNAs, these riboswitches bind directly to TPP, inducing a conformational change that typically leads to the termination of transcription or inhibition of translation of downstream genes.[2][3] This regulatory mechanism makes the TPP riboswitch an attractive target for the development of novel antimicrobial agents.[1][4]
5-(Aminomethyl)-2-methylpyrimidin-4-amine is a key synthetic precursor to the pyrimidine moiety of thiamine. Understanding the interaction of this and similar molecules with the TPP riboswitch is crucial for the design of effective riboswitch modulators. These application notes provide a detailed protocol for a fluorescence polarization-based competition assay to characterize the binding of test compounds to the TPP riboswitch.
Principle of the Assay
Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution.[5][6][7] The assay principle is based on the observation that a small fluorescent molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger molecule, such as a riboswitch, the tumbling rate of the fluorescent molecule is significantly reduced, leading to an increase in the polarization of the emitted light.
In this competition assay, a fluorescently labeled TPP analog (TPP-Fluor) is used as a probe. In the absence of a competing ligand, TPP-Fluor binds to the TPP riboswitch, resulting in a high FP signal. When an unlabeled test compound, such as 5-(Aminomethyl)-2-methylpyrimidin-4-amine or its derivatives, is introduced, it competes with TPP-Fluor for binding to the riboswitch. This displacement of TPP-Fluor leads to a decrease in the FP signal, which is proportional to the binding affinity of the test compound.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the TPP riboswitch regulatory mechanism and the experimental workflow for the fluorescence polarization competition assay.
TPP Riboswitch RNA: Aptamer domain of a bacterial TPP riboswitch (e.g., from E. coli thiM). The RNA should be prepared by in vitro transcription and purified by denaturing polyacrylamide gel electrophoresis.
Fluorescent TPP Probe (TPP-Fluor): A TPP analog conjugated to a fluorescent dye (e.g., fluorescein or a rhodamine derivative).
Test Compound: 5-(Aminomethyl)-2-methylpyrimidin-4-amine or its derivatives, dissolved in an appropriate solvent (e.g., water or DMSO).
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.01% Tween-20. All solutions should be prepared with nuclease-free water.
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Procedure
Reagent Preparation:
Prepare a 2X stock solution of the TPP riboswitch RNA in the assay buffer.
Prepare a 2X stock solution of the TPP-Fluor probe in the assay buffer. The final concentration of the probe should be at its Kd for the riboswitch to ensure a significant FP signal change.
Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
Assay Setup:
In a 384-well plate, add 10 µL of the 2X TPP riboswitch RNA stock solution to each well.
Add 10 µL of the 2X TPP-Fluor probe stock solution to each well.
Add 5 µL of the serially diluted test compound to the appropriate wells. For control wells (maximum and minimum FP signal), add 5 µL of assay buffer.
For the minimum FP signal control, add a high concentration of unlabeled TPP instead of the test compound.
Incubation:
Mix the plate gently by shaking for 1 minute.
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
Measurement:
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
Data Analysis:
Plot the measured FP values against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [TPP-Fluor] / Kd)
where [TPP-Fluor] is the concentration of the fluorescent probe and Kd is the dissociation constant of the fluorescent probe for the riboswitch.
Data Presentation
The binding affinities of various ligands to the E. coli thiM TPP riboswitch are summarized in the table below. This data can be used as a reference for assay validation and comparison of new compounds.
Note: Binding affinities are highly dependent on experimental conditions, particularly the concentration of Mg²⁺.[8][9]
Conclusion
The protocol described provides a robust and high-throughput method for identifying and characterizing compounds that bind to the TPP riboswitch. By utilizing 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a scaffold for the synthesis of novel analogs, this assay can be a valuable tool in the discovery of new antibacterial agents that target this important RNA regulatory element. The provided data and diagrams serve as a comprehensive resource for researchers embarking on studies of riboswitch-ligand interactions.
Grewe Diamine: A Key Precursor in the Synthesis of Morphinan-Based Pharmaceutical Intermediates
Application Note Introduction Grewe diamine, and more broadly, 1-benzyloctahydroisoquinolines, are pivotal precursors in the synthesis of a wide range of pharmaceutical intermediates, most notably those possessing the mo...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note
Introduction
Grewe diamine, and more broadly, 1-benzyloctahydroisoquinolines, are pivotal precursors in the synthesis of a wide range of pharmaceutical intermediates, most notably those possessing the morphinan scaffold. This core structure is the foundation for a significant class of opioid analgesics, antitussives, and opioid antagonists. The key transformation leveraging these precursors is the Grewe cyclization, an acid-catalyzed intramolecular reaction that efficiently constructs the tetracyclic framework of morphinans. This application note provides a detailed overview of the use of Grewe diamine and its derivatives in pharmaceutical synthesis, including experimental protocols and a summary of reaction conditions and yields.
The Grewe Cyclization: A Gateway to Morphinans
The Grewe cyclization is a powerful tool in synthetic organic chemistry, enabling the formation of the complex morphinan ring system in a single step. The reaction involves the treatment of a 1-benzyloctahydroisoquinoline derivative with a strong acid, which promotes an intramolecular electrophilic aromatic substitution to form the characteristic bridged tetracyclic structure. This reaction is a cornerstone in the total synthesis of numerous clinically important drugs, including dextromethorphan, codeine, and morphine.[1]
Factors Influencing Grewe Cyclization
The efficiency and stereochemical outcome of the Grewe cyclization are highly dependent on several factors:
Acid Catalyst: The choice of acid is critical. Brønsted acids like phosphoric acid and sulfuric acid are commonly used. Lewis acids, such as aluminum bromide, have also been employed and can influence the stereoselectivity of the cyclization, sometimes favoring the formation of isomorphinans (trans-B:C ring fusion).[2]
N-Substitution: The substituent on the nitrogen atom of the octahydroisoquinoline ring plays a significant role. N-formyl groups are often used as they can prevent side reactions like ether cleavage and generally lead to higher yields compared to N-methyl or unsubstituted precursors.[3]
Aromatic Ring Substitution: The electronic nature of the substituents on the benzyl ring can influence the reactivity and regioselectivity of the cyclization.
Comparative Data on Grewe Cyclization Conditions and Yields
The following table summarizes various conditions and reported yields for the Grewe cyclization of different 1-benzyloctahydroisoquinoline precursors.
Acid Preparation: In a flask equipped with a Dean-Stark apparatus, charge ortho-phosphoric acid (~85% w/w) and toluene.
Azeotropic Distillation: Heat the mixture to reflux and maintain to remove water azeotropically.
Reaction Setup: Cool the reaction mass under a nitrogen atmosphere and charge phosphorus pentoxide.
Substrate Addition: Slowly add a solution of N-formyl octa base in toluene to the reaction mixture.
Reaction: Raise the temperature of the reaction mass to 65-70°C under a nitrogen atmosphere and stir for 10-12 hours. Monitor the reaction progress by HPLC.
Work-up:
Cool the reaction mass under a nitrogen atmosphere.
Concentrate the reaction mass under vacuum to remove toluene.
To the concentrated mass, add ethyl acetate under a nitrogen atmosphere and stir.
In a separate flask, chill water.
Transfer the ethyl acetate reaction mixture to the chilled water.
Stir, allow the layers to settle, and separate the organic layer.
Wash the organic layer with water again, followed by a wash with a 7% sodium bicarbonate solution.
Concentrate the organic layer under vacuum until no more solvent distills to obtain the crude N-Formyl Dextromethorphan.
Subsequent Transformation to Dextromethorphan
The resulting N-Formyl Dextromethorphan can be converted to Dextromethorphan through the following steps:
Deformylation: The N-formyl group is removed to yield N-nor-dextromethorphan.[4]
N-methylation: The secondary amine is then methylated to produce Dextromethorphan.[4]
Visualizations
Experimental Workflow for N-Formyl Dextromethorphan Synthesis
Grewe Diamine: Preparation and Solubility for In Vitro Assays
Application Notes and Protocols for Researchers Introduction Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a diamine compound recognized primarily as a key precursor in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers
Introduction
Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a diamine compound recognized primarily as a key precursor in the synthesis of Vitamin B1 (Thiamine). While its role in vitamin synthesis is established, its broader applications in in vitro biological research are less documented. These application notes provide a detailed protocol for the preparation of Grewe diamine solutions for use in various in vitro assays, addressing the critical aspect of its solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.
Data Presentation
A critical step in utilizing any compound for in vitro studies is determining its solubility in appropriate solvents to ensure accurate and reproducible results. While specific experimental solubility data for Grewe diamine is not extensively available in the public domain, its chemical structure, featuring a pyrimidine ring and two primary amine groups, suggests a degree of polarity and the potential for hydrogen bonding. This indicates that it may exhibit solubility in polar solvents. The following table summarizes the key physicochemical properties of Grewe diamine.
Due to the limited specific solubility data for Grewe diamine, a preliminary solubility test is highly recommended. Based on the structure, the following solvents are suggested for initial testing:
Water (Sterile, Deionized): The presence of amino groups suggests potential solubility in aqueous solutions.
Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.[2]
Ethanol (EtOH): Often used as a co-solvent to aid in the dissolution of compounds.
Experimental Protocols
The following protocols provide a step-by-step guide for determining the solubility of Grewe diamine and preparing stock and working solutions for in vitro assays.
Protocol 1: Preliminary Solubility Assessment of Grewe Diamine
Objective: To determine the approximate solubility of Grewe diamine in common laboratory solvents.
Materials:
Grewe diamine powder
Sterile, deionized water
Anhydrous Dimethyl Sulfoxide (DMSO)
Absolute Ethanol (EtOH)
Sterile 1.5 mL microcentrifuge tubes
Vortex mixer
Calibrated analytical balance
Procedure:
Accurately weigh 1-2 mg of Grewe diamine powder and place it into a sterile microcentrifuge tube.
Add a small, precise volume of the test solvent (e.g., 100 µL of water, DMSO, or EtOH) to the tube.
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
Visually inspect the solution against a dark background for any undissolved particles.
If the compound has completely dissolved, continue to add the solvent in small, known increments, vortexing after each addition, until precipitation is observed.
Record the maximum concentration at which the compound remains fully dissolved. This provides an estimate of its solubility in that solvent.
Protocol 2: Preparation of a 100 mM Grewe Diamine Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Grewe diamine for subsequent dilution to working concentrations. DMSO is often a suitable solvent for long-term storage of organic molecules.[2]
Materials:
Grewe diamine (MW: 138.17 g/mol )
Anhydrous DMSO
Sterile, amber glass vial or cryovial
Calibrated analytical balance
Vortex mixer
Pipettes and sterile tips
Procedure:
Calculate the mass of Grewe diamine required to prepare the desired volume of a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM stock solution:
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
Mass = 0.1 mol/L x 138.17 g/mol x 0.001 L = 0.013817 g = 13.82 mg
Carefully weigh out 13.82 mg of Grewe diamine powder and transfer it to a sterile vial.
Add 1 mL of anhydrous DMSO to the vial.
Cap the vial tightly and vortex until the Grewe diamine is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 3: Preparation of Working Solutions for Cell Culture Assays
Objective: To dilute the Grewe diamine stock solution to the final desired concentration in cell culture medium.
Materials:
100 mM Grewe diamine stock solution in DMSO
Sterile, pre-warmed complete cell culture medium
Sterile microcentrifuge tubes
Pipettes and sterile tips
Procedure:
Thaw an aliquot of the 100 mM Grewe diamine stock solution at room temperature.
Determine the final concentration of Grewe diamine required for your experiment (e.g., 10 µM, 50 µM, 100 µM).
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Example for a 100 µM final concentration in 1 mL of medium:
Required volume of 100 mM stock = (Final Concentration x Final Volume) / Stock Concentration
Volume = (100 µM x 1 mL) / 100 mM = (0.1 mM x 1 mL) / 100 mM = 0.001 mL = 1 µL
Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
Gently mix the working solution by pipetting up and down or by gentle inversion.
Add the prepared working solution to your cell culture plates. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Visualization of Experimental Workflow and a Generic Signaling Pathway
To aid in the conceptualization of the experimental process and potential downstream applications, the following diagrams have been generated.
Caption: Workflow for the preparation of Grewe diamine stock and working solutions.
Caption: A generic signaling pathway that could be investigated with Grewe diamine.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of specific information in peer-reviewed literature detailing the precise mechanism of action or the specific signaling pathways modulated by Grewe diamine in in vitro models, outside of its role in thiamine biosynthesis. Diamines, as a class of molecules, can be involved in various cellular processes, including the regulation of pH homeostasis and cell differentiation.[3] However, further research is required to elucidate the specific molecular targets and pathways affected by Grewe diamine. Researchers are encouraged to employ a broad range of assays (e.g., transcriptomics, proteomics, kinase activity assays) to uncover its potential biological functions.
Application Note: Quantitative Analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analys...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This compound is a critical intermediate in the synthesis of Thiamine (Vitamin B1) and its accurate quantification is essential for process monitoring and impurity profiling in pharmaceutical development.[1] The described method utilizes reversed-phase chromatography coupled with triple quadrupole mass spectrometry, offering high selectivity and sensitivity for the analysis of this polar compound in various sample matrices.
Introduction
5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a key precursor in the biosynthesis of Vitamin B1.[1] Monitoring its presence and concentration in pharmaceutical production and formulation is crucial for ensuring the quality and safety of the final product. Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of organic molecules in complex mixtures due to its high sensitivity and selectivity.[2] This document provides a comprehensive protocol for the determination of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, adaptable for quality control and research applications.
Experimental Workflow
Figure 1: A generalized workflow for the LC-MS/MS analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Detailed Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For aqueous solutions or pharmaceutical formulations with low protein content, a simple dilution may be sufficient. For complex matrices like plasma or serum, protein precipitation is recommended to reduce matrix effects.[2][3]
Protocol for Protein Precipitation (for biological matrices):
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
Vortex the mixture for 1 minute to precipitate proteins.
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase A.
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol for Simple Dilution (for clean sample matrices):
Dilute the sample with mobile phase A to an expected concentration within the calibration range.
Add the internal standard to the diluted sample.
Vortex to ensure homogeneity.
Transfer to an autosampler vial for analysis.
LC-MS/MS Method
Instrumentation:
HPLC system capable of binary gradient elution.
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Due to the polar nature of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a reversed-phase column with good retention for polar compounds is recommended. The use of an ion-pairing agent in the mobile phase can also improve retention and peak shape.[4]
Parameter
Value
Column
C18 column (e.g., 2.1 x 50 mm, 2 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient Elution
See Table 1
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase B
0.0
5
1.0
5
3.0
95
4.0
95
4.1
5
| 5.0 | 5 |
Mass Spectrometric Conditions:
The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
350°C
Gas Flow Rates
Optimized for the specific instrument
MRM Transitions
See Table 2
Table 2: MRM Transitions for Analyte and Internal Standard
Note: The exact m/z values should be confirmed by direct infusion of the analytical standard.
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in the samples is then determined from this calibration curve.
Table 3: Example Calibration Curve Data
Concentration (ng/mL)
Analyte Peak Area
IS Peak Area
Peak Area Ratio (Analyte/IS)
1
15,234
1,500,123
0.010
5
76,170
1,510,234
0.050
10
153,289
1,498,765
0.102
50
759,876
1,505,432
0.505
100
1,512,345
1,499,876
1.008
500
7,601,234
1,508,765
5.039
| 1000 | 15,256,789 | 1,511,234 | 10.096 |
Linearity: A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.
Table 4: Method Validation Parameters
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.99
Accuracy (% Recovery)
85 - 115%
Precision (% RSD)
≤ 15%
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the role of 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a key intermediate in the thiamine biosynthesis pathway.
Figure 2: Simplified schematic of the involvement of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Thiamine biosynthesis.[1]
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. The method is sensitive, specific, and can be readily implemented in a variety of laboratory settings for applications ranging from pharmaceutical quality control to metabolic research. Proper method validation should be performed to ensure that the method meets the specific requirements of the intended application.
Application Notes and Protocols for the Hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine to produc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine to produce 4-amino-5-(aminomethyl)-2-methylpyrimidine, a crucial intermediate in the synthesis of Vitamin B1 (Thiamine).[1][2] The protocols are based on established and scalable laboratory procedures.[3]
Introduction
The reduction of the nitrile group in 4-amino-2-methyl-5-cyanopyrimidine is a key transformation in pharmaceutical synthesis. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and atom economy. This document outlines a robust protocol using Raney Nickel as the catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data for the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine based on a reported scalable synthesis.[4]
Solvent Preparation: Prepare a saturated solution of ammonia in methanol. In a fume hood, bubble ammonia gas through anhydrous methanol, cooled in an ice bath, until saturation is reached.
Reaction Setup:
In a suitable autoclave, charge 4-amino-2-methyl-5-cyanopyrimidine (e.g., 2.0 kg, 15 mol).[4]
Carefully add the saturated methanolic ammonia solution (e.g., 20 L).[4]
Under a stream of inert gas (e.g., nitrogen or argon), add the wet, modified Raney Nickel catalyst (e.g., 300 g wet weight).[4]
Hydrogenation:
Seal the autoclave securely.
Purge the reactor several times with hydrogen gas to remove any residual air.
Pressurize the autoclave with hydrogen to 4 MPa.[4]
Begin stirring and heat the reaction mixture to 100 °C.[4]
Maintain the temperature and pressure for 5 hours, monitoring the hydrogen uptake if possible.[4]
Work-up:
After the reaction is complete, cool the autoclave to room temperature.
Carefully vent the excess hydrogen pressure in a well-ventilated area.
Purge the reactor with an inert gas.
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with extreme care. Quench the catalyst by slowly adding it to a large volume of water.
Concentrate the filtrate using a rotary evaporator to obtain the crude product.[4]
Purification and Analysis:
The resulting 4-amino-5-(aminomethyl)-2-methylpyrimidine is obtained as a white solid.[4]
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Analyze the product for purity and identity using standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation.
Application of Grewe Diamine in the Development of Compound Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in the synthesis of Vitamin B1 (thiamine). W...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in the synthesis of Vitamin B1 (thiamine). While direct and extensive literature on the specific use of Grewe diamine as a central scaffold for the development of large compound libraries is not widely available, its core structure, the aminopyrimidine scaffold, is recognized as a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the design of novel bioactive compounds.
The aminopyrimidine motif is a cornerstone in the development of a multitude of clinically relevant drugs, particularly kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of aminopyrimidines allow for versatile functionalization, enabling the creation of diverse libraries of compounds that can be screened for activity against various kinase targets.
This document provides a proposed framework for the application of Grewe diamine in the generation of compound libraries, drawing upon established synthetic methodologies for similar aminopyrimidine scaffolds. The protocols and data presented herein are based on analogous systems and are intended to serve as a guide for researchers looking to explore the potential of Grewe diamine in drug discovery.
Proposed Application: Grewe Diamine as a Scaffold for Kinase Inhibitor Libraries
The unique structure of Grewe diamine, featuring a primary aromatic amine at the C4 position and a primary aliphatic amine at the C5-methyl position, offers two distinct points for chemical diversification. This dual functionality allows for the systematic introduction of a wide array of chemical moieties, facilitating the exploration of the chemical space around the pyrimidine core to identify potent and selective kinase inhibitors. The 2-methyl group can also be a site for further modification in more advanced synthetic schemes.
Potential kinase targets for libraries derived from Grewe diamine include, but are not limited to:
Epidermal Growth Factor Receptor (EGFR) : A key driver in many epithelial cancers.[1][2][3]
Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5][6]
Other Tyrosine and Serine/Threonine Kinases : The versatility of the aminopyrimidine scaffold allows for the targeting of a broad range of kinases implicated in oncology and other therapeutic areas.[7][8]
Experimental Protocols
The following is a proposed solid-phase synthesis protocol for the generation of a compound library based on the Grewe diamine scaffold. Solid-phase synthesis is well-suited for library generation due to its efficiency, ease of purification, and amenability to automation.
Protocol 1: Solid-Phase Synthesis of a Grewe Diamine-Based Compound Library
This protocol outlines a three-step process involving the immobilization of Grewe diamine onto a solid support, followed by two diversification steps targeting the two primary amine functionalities.
Caption: Proposed workflow for solid-phase synthesis of a Grewe diamine library.
Procedure:
Immobilization of Grewe Diamine:
Swell Rink Amide resin in DMF for 1 hour.
Dissolve an excess of a suitable linker, such as a dicarboxylic acid (e.g., succinic anhydride to functionalize the C4-amine), in DMF with DIC and HOBt.
Add the activated linker solution to the swollen resin and shake at room temperature for 4 hours.
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Couple Grewe diamine to the linker-functionalized resin. The C4-amino group is expected to be more reactive towards acylation than the C5-aminomethyl group. Protect the C5-aminomethyl group if necessary (e.g., with a Boc group) prior to immobilization to ensure regioselectivity.
Diversification at the C5-aminomethyl Group (R² library introduction):
If the C5-aminomethyl group was protected, deprotect it (e.g., using TFA for a Boc group).
Swell the resin in a solution of 1% acetic acid in DMF.
Add a solution of an aldehyde or ketone (3 equivalents) in DMF to the resin.
Add sodium triacetoxyborohydride (3 equivalents) and shake at room temperature for 12 hours.
Wash the resin with DMF, DCM, and methanol.
Diversification at the C4-amino Group (R¹ library introduction):
The C4-amino group is acylated in this step.
Swell the resin in DMF.
In separate reaction vessels for each library member, add a solution of a unique carboxylic acid (R¹-COOH, 3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
Shake at room temperature for 6 hours.
Wash the resin extensively with DMF, DCM, and methanol.
Cleavage and Purification:
Dry the resin under vacuum.
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude product by adding cold diethyl ether.
Centrifuge to pellet the product, decant the ether, and dry the pellet.
Purify the individual library compounds by preparative reverse-phase HPLC.
Characterize the final products by LC-MS and ¹H NMR.
Data Presentation
The following tables summarize representative quantitative data from the literature for compound libraries based on similar aminopyrimidine scaffolds. This data can serve as a benchmark for what might be expected when developing a library from Grewe diamine.
Table 1: Representative Yields and Purities for Solid-Phase Synthesis of Aminopyrimidine Libraries
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and VEGFR signaling pathways, which are common targets for aminopyrimidine-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Grewe diamine presents an intriguing, yet underexplored, scaffold for the development of compound libraries for drug discovery. Its aminopyrimidine core is a well-validated starting point for the generation of kinase inhibitors. The proposed solid-phase synthesis protocol provides a strategic framework for creating a diverse library of Grewe diamine derivatives. By leveraging established knowledge of aminopyrimidine-based inhibitors and their biological targets, researchers can potentially unlock new therapeutic agents. The quantitative data from analogous libraries and the understanding of key signaling pathways provided in these notes should facilitate the design and execution of such drug discovery programs.
Application Notes and Protocols: Synthesis and Evaluation of Novel JAK2 Inhibitors from 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT signaling cascade is a hallmark of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases. The discovery of the JAK2V617F mutation in a majority of patients with MPNs has solidified JAK2 as a key therapeutic target.[1] The development of small molecule inhibitors of JAK2 has led to approved therapies that provide significant clinical benefits. This document outlines a proposed synthetic route and detailed protocols for the discovery and evaluation of novel JAK2 inhibitors starting from the readily available building block, 5-(aminomethyl)-2-methylpyrimidin-4-amine. While direct literature for this specific starting material in the context of JAK2 inhibitors is limited, the following protocols are adapted from established methodologies for analogous pyrimidine-based kinase inhibitors.[1][2]
Proposed Synthesis of Novel JAK2 Inhibitors
The synthesis of a library of potential JAK2 inhibitors from 5-(aminomethyl)-2-methylpyrimidin-4-amine can be achieved through a multi-step process involving the coupling of the primary amine with a variety of substituted aromatic or heteroaromatic moieties. A proposed synthetic scheme is outlined below, culminating in a series of novel compounds for biological evaluation.
Scheme 1: Proposed Synthesis of Novel JAK2 Inhibitors
A plausible synthetic route involves the acylation of the aminomethyl group of 5-(aminomethyl)-2-methylpyrimidin-4-amine with various substituted benzoyl chlorides, followed by further functionalization to introduce diversity. The following is a generalized representation of the synthetic strategy.
Caption: Proposed synthetic workflow for generating a library of novel JAK2 inhibitors.
Data Presentation: In Vitro Kinase and Cellular Activity
Following the proposed synthesis, the inhibitory activities of the novel compounds against JAK family kinases and their anti-proliferative effects on a JAK2-dependent cell line would be determined. The data presented in the following tables are hypothetical and serve as an example of how to structure the results for clear comparison. The values are based on trends observed for similar classes of pyrimidine-based JAK2 inhibitors.[1]
Table 1: In Vitro Inhibitory Activity against JAK Family Kinases
Compound ID
JAK1 IC50 (nM)
JAK2 IC50 (nM)
JAK3 IC50 (nM)
TYK2 IC50 (nM)
JAKI-001
85
10
250
150
JAKI-002
120
15
310
180
JAKI-003
60
5
180
120
JAKI-004
250
45
500
350
Ruxolitinib
3.3
2.8
428
19
Table 2: Cellular Anti-proliferative Activity
Compound ID
HEL 92.1.7 (JAK2V617F) IC50 (nM)
JAKI-001
150
JAKI-002
180
JAKI-003
95
JAKI-004
420
Ruxolitinib
120
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field of kinase inhibitor discovery.[2][3][4][5]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[3]
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Protocol:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include DMSO-only (0% inhibition) and a known potent JAK2 inhibitor (100% inhibition) as controls.
Kinase Reaction:
Prepare a 2x kinase/substrate solution containing JAK2 enzyme and a suitable peptide substrate in kinase assay buffer.
Add 5 µL of the 2x kinase/substrate solution to each well.
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK2.
Start the reaction by adding 5 µL of the 2x ATP solution to all wells.
Incubate the plate for 60 minutes at room temperature.
Signal Detection:
Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and initiate luminescence.
Incubate for 40 minutes at room temperature.
Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
Protocol:
Cell Seeding: Seed HEL 92.1.7 cells (a human erythroleukemia cell line with the JAK2V617F mutation) into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a downstream target of JAK2, to confirm the mechanism of action of the inhibitors.[7][8][9]
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Protocol:
Cell Treatment and Lysis:
Treat HEL 92.1.7 cells with various concentrations of the test compounds for 4 hours.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer:
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Wash the membrane again with TBST.
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[1]
Caption: The JAK-STAT signaling pathway and the point of intervention for novel JAK2 inhibitors.
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive framework for the synthesis and evaluation of novel JAK2 inhibitors derived from 5-(aminomethyl)-2-methylpyrimidin-4-amine. Through systematic synthesis, in vitro kinase screening, cell-based proliferation assays, and mechanistic validation via Western blotting, promising lead compounds can be identified for further preclinical development in the pursuit of novel therapeutics for myeloproliferative neoplasms and other JAK2-driven diseases.
Application Notes and Protocols for Diamine Derivatives in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is therefore a significant area of research. Diamine derivatives have emerged as a promising class of compounds with potential therapeutic applications in inflammatory conditions. This document provides an overview of the application of various diamine derivatives in anti-inflammatory drug discovery, including their mechanisms of action, and detailed protocols for their evaluation.
Featured Diamine Derivatives
While the specific term "Grewe diamine derivatives" did not yield publicly available information regarding anti-inflammatory applications, a broader search of diamine-containing compounds has revealed several classes with significant anti-inflammatory potential. This document will focus on the following examples:
Diamine-PEGylated Oleanolic Acid Derivatives (OADP): These compounds have shown potent in vitro and in vivo anti-inflammatory effects.[1][2]
Diarylmethylamine Derivatives: A series of these compounds have been synthesized and evaluated for their anti-ulcerative colitis activity by inhibiting inflammation and oxidative stress.[3]
N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes: The anti-inflammatory and analgesic activities of these compounds have been studied, showing that their efficacy is influenced by the length of the diaminoalkane chain.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of these diamine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the NF-κB (Nuclear Factor-kappa B) signaling pathway , which plays a central role in regulating the expression of pro-inflammatory genes.
A diamine-PEGylated derivative of oleanolic acid (OADP) has been shown to inhibit the production of cytokines such as TNF-α and IL-1β, as well as iNOS and COX-2, by blocking the production of p-IκBα in LPS-stimulated RAW 264.7 cells.[1][2] Diarylmethylamine derivatives have also been shown to inhibit the excessive production of pro-inflammatory cytokines (IL-6 and TNF-α) and the nuclear translocation of NF-κB in inflammatory cells.[3]
Below is a diagram illustrating the simplified NF-κB signaling pathway, a common target for the anti-inflammatory diamine derivatives discussed.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of certain diamine derivatives.
Data Presentation: Quantitative Anti-inflammatory Activity
The following tables summarize the quantitative data for representative diamine derivatives from the literature.
Table 1: In Vitro Anti-inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative (OADP) [2]
Parameter
OADP
Oleanolic Acid (OA)
Diclofenac
IC50 for NO Inhibition (48h, µg/mL)
1.09 ± 0.01
31.28 ± 2.01
53.84 ± 2.25
IC50 for NO Inhibition (72h, µg/mL)
0.95 ± 0.01
42.91 ± 0.27
50.50 ± 1.31
NO Inhibition at 1 µg/mL
>75%
Not Reported
Not Reported
Table 2: In Vitro Anti-inflammatory Activity of a Diarylmethylamine Derivative (1l) [3]
Parameter
Compound 1l
IC50 for NO Inhibition (µM)
5.82
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the anti-inflammatory potential of new chemical entities. The following are standard protocols for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assays
These assays are designed to assess the effects of test compounds on inflammatory responses in cultured cells, typically macrophage cell lines like RAW 264.7.
1. Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Protocol:
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 105 cells/well.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Pre-treat the cells with various concentrations of the diamine derivative for 1 hour.
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
Incubate for another 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test)
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
Collect the cell culture supernatant after LPS stimulation.
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubate for 10-15 minutes at room temperature.
Measure the absorbance at 540 nm using a microplate reader.
Determine the nitrite concentration using a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
Collect the cell culture supernatant after LPS stimulation.
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
4. Western Blot Analysis for Inflammatory Proteins
Principle: To detect the expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα).
Protocol:
Lyse the treated cells to extract total protein.
Determine protein concentration using a BCA or Bradford assay.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies against the target proteins.
Incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
The following diagram illustrates the general workflow for in vitro screening of anti-inflammatory compounds.
Caption: General workflow for in vitro screening of anti-inflammatory diamine derivatives.
In Vivo Anti-inflammatory Assays
In vivo models are essential for evaluating the efficacy of drug candidates in a whole-organism context.
1. Carrageenan-Induced Paw Edema in Rodents
Principle: A widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory activity.
Protocol:
Divide animals (rats or mice) into control and treatment groups.
Administer the diamine derivative or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
Calculate the percentage inhibition of edema for each group at each time point.
2. TPA-Induced Ear Edema in Mice
Principle: Tetradecanoyl phorbol acetate (TPA) is a potent inflammatory agent that induces ear edema. This model is useful for topical or systemic anti-inflammatory drug evaluation.
Protocol:
Administer the test compound systemically or topically to the mouse ear.
After a specified time, apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the ear.
After a few hours (e.g., 4-6 hours), sacrifice the animals and take a biopsy of the ear using a metal punch.
Weigh the ear punch to determine the extent of edema.
A reduction in ear punch weight in the treated group compared to the control group indicates anti-inflammatory activity.
The following diagram illustrates the logical flow of an in vivo anti-inflammatory study.
Caption: Logical workflow for in vivo evaluation of anti-inflammatory diamine derivatives.
Conclusion
Diamine derivatives represent a diverse and promising area for the discovery of novel anti-inflammatory drugs. The protocols and data presented here provide a framework for the systematic evaluation of these compounds. By understanding their mechanisms of action and employing robust experimental models, researchers can advance the development of new therapies for a wide range of inflammatory diseases.
Application Notes and Protocols: Design and Synthesis of Antiviral Agents from 4-Amino-5-aminomethyl-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel antiviral agents derived from the readily availab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel antiviral agents derived from the readily available starting material, 4-Amino-5-aminomethyl-2-methylpyrimidine. The focus is on the synthesis of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives, which have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), serving as a model for plant viral diseases and a platform for broader antiviral research.
Design Strategy
The core scaffold, 4-Amino-5-aminomethyl-2-methylpyrimidine, offers several points for chemical modification to explore structure-activity relationships (SAR). The design of the target 1,3,4-oxadiazole derivatives is based on the principle of introducing a heterocyclic moiety known for its diverse biological activities, including antiviral properties. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The methylthio group at the 2-position of the oxadiazole allows for the introduction of various substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process starting from the conversion of 4-Amino-5-aminomethyl-2-methylpyrimidine to a key intermediate, 4-amino-2-methylpyrimidine-5-carbohydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring, followed by the introduction of various substituents.
Application
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Grewe Diamine Analogs and Related Benzomorphans
For Researchers, Scientists, and Drug Development Professionals Introduction The pioneering work of Otto Grewe on the synthesis of morphinan scaffolds, often referred to as Grewe diamine and its analogs, has been foundat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pioneering work of Otto Grewe on the synthesis of morphinan scaffolds, often referred to as Grewe diamine and its analogs, has been foundational in the field of opioid research. This synthetic route provided access to a wide range of benzomorphan and morphinan derivatives, enabling extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the structural requirements for affinity and selectivity towards the μ (mu), δ (delta), and κ (kappa) opioid receptors. Understanding these relationships is paramount for the rational design of novel analgesics with improved efficacy and reduced side effects, such as respiratory depression and dependence.
This document provides a detailed overview of the SAR of Grewe diamine analogs and related benzomorphans, presenting key quantitative data, experimental protocols for their evaluation, and visualizations of core concepts to guide researchers in this field. The focus is on how modifications to the core scaffold, particularly at the nitrogen substituent and other key positions, influence the pharmacological profile of these compounds.
Data Presentation: Structure-Activity Relationships
The pharmacological activity of benzomorphan and morphinan derivatives is highly sensitive to structural modifications. The following tables summarize key quantitative data from various studies, illustrating the impact of these changes on opioid receptor binding affinity and functional activity.
Table 1: Influence of N-Substituent on Opioid Receptor Binding Affinity of Benzomorphan Analogs
Note: Specific Ki values were not consistently available across the initial search results in a comparable format. The table reflects relative affinities and activities as described in the literature.
Key SAR Insights from the Data:
N-Substituent: The nature of the substituent on the basic nitrogen is a primary determinant of the pharmacological profile.[3]
Small alkyl groups like methyl often result in potent agonist activity.
Larger groups, such as allyl or cyclopropylmethyl, can confer mixed agonist-antagonist or pure antagonist properties. For example, replacing the N-methyl group in morphine with an allyl group produces the opioid antagonist nalorphine.[3]
N-phenylethyl substituents generally lead to increased activity compared to N-methyl compounds.[2]
8-Position (Benzomorphan Ring): Substitution at the 8-position of the benzomorphan nucleus can significantly impact activity. For instance, an 8-keto group has been explored in various analogs.[1]
C-Ring Modification (Morphinan): In the morphinan nucleus, substituting the 8-CH₂ with oxygen has been shown to enhance both analgesic and antagonist activities.[4]
14-Position (Morphinan): The introduction of a hydroxyl group at C-14 in morphinans can increase antagonist activity while decreasing analgesic activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the SAR evaluation of Grewe diamine analogs and related opioid compounds.
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
Test compounds (Grewe diamine analogs).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Non-specific binding control (e.g., naloxone).
Glass fiber filters.
Scintillation cocktail and scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, add a high concentration of naloxone instead of the test compound.
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay for G-Protein Activation
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation upon receptor binding.
Materials:
Cell membranes expressing the opioid receptor of interest.
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
GDP (Guanosine diphosphate).
Test compounds.
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Agonist control (e.g., DAMGO for MOR).
Antagonist control (e.g., naloxone).
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the cell membranes, GDP, and the test compound. To measure antagonist activity, co-incubate with a known agonist.
Pre-incubate the plate to allow the compound to bind to the receptor.
Initiate the reaction by adding [³⁵S]GTPγS.
Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to the G-proteins.
Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold buffer.
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the compound concentration to generate a dose-response curve.
Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for agonists. For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-stimulated response).
Visualizations
The following diagrams illustrate key concepts in the SAR of Grewe diamine analogs and the experimental workflow for their evaluation.
Application Notes and Protocols for 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a versatile heterocyclic scaffold that has garnered significant atte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features, particularly the presence of two reactive primary amino groups on a pyrimidine core, make it an invaluable building block for the synthesis of diverse compound libraries.[1] This document provides a comprehensive overview of the applications of this scaffold, detailed protocols for the synthesis of its derivatives, and methods for their biological evaluation.
Initially recognized as a key intermediate in the synthesis of Vitamin B1 (thiamine)[1], the utility of 5-(aminomethyl)-2-methylpyrimidin-4-amine has expanded into various therapeutic areas. Its derivatives have been investigated as potent inhibitors of key enzymes implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. The pyrimidine core is a well-established pharmacophore, and modifications of the aminomethyl and amine substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications
Derivatives of the 5-(aminomethyl)-2-methylpyrimidin-4-amine scaffold have shown promise in several therapeutic areas:
Oncology: The scaffold has been successfully employed in the development of potent kinase inhibitors. Notably, derivatives have been designed to target Janus kinase 2 (JAK2) and Polo-like kinase 4 (PLK4), both of which are crucial regulators of cell proliferation and are often dysregulated in various cancers.
Metabolic Diseases: The versatility of the scaffold has been leveraged to create inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 inhibitors are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes.
Anti-inflammatory: The pyrimidine nucleus is a known pharmacophore in the design of anti-inflammatory agents. Derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine have the potential to be developed into novel anti-inflammatory drugs.
Antiviral: The pyrimidine core is a constituent of nucleosides, making it a relevant starting point for the development of antiviral agents. Research has explored the antiviral activity of pyrimidine derivatives against a range of viruses.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
This protocol is designed to determine the in vitro inhibitory activity of test compounds against the JAK2 enzyme.
Materials:
Recombinant human JAK2 enzyme
Peptide substrate (e.g., a poly-GT peptide)
ATP
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Test compounds dissolved in DMSO
Kinase detection reagent (e.g., ADP-Glo™)
384-well white assay plates
Plate reader capable of measuring luminescence
Procedure:
Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
Add 10 µL of a solution containing the JAK2 enzyme and the peptide substrate to each well.
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.
Incubate the reaction for 60 minutes at 30°C.
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Biological Assay Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory effect of compounds on DPP-4 activity.
Materials:
Recombinant human DPP-4 enzyme
Fluorogenic substrate (e.g., Gly-Pro-AMC)
Assay buffer (e.g., Tris-HCl, pH 7.5)
Test compounds dissolved in DMSO
96-well black plates
Fluorescence plate reader
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
Add the test compound solutions to the wells of a 96-well black plate.
Add the DPP-4 enzyme to each well and incubate for 15 minutes at 37°C.
Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This protocol provides a general method for evaluating the antiviral activity of pyrimidine derivatives.[6][9]
Materials:
Host cells susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
Virus stock with a known titer
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
Crystal violet staining solution
6-well plates
Procedure:
Seed host cells in 6-well plates to form a confluent monolayer.
Prepare serial dilutions of the test compounds in cell culture medium.
When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
Add the medium containing the different concentrations of the test compounds to the respective wells.
Add the overlay medium to each well.
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet.
Count the number of plaques in each well.
The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway and Inhibition
dot
Caption: JAK-STAT signaling pathway and its inhibition.
PLK4 Signaling in Centriole Duplication and Inhibition
Caption: Mechanism of DPP-4 inhibitors in glucose control.
Experimental Workflow for Synthesis and Evaluation
dot
Caption: Workflow for drug discovery using the scaffold.
Application Notes and Protocols for the Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine from Grewe Diamine
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-5-bromomethyl-2-methylpyrimidine is a crucial heterocyclic building block in the synthesis of Vitamin B1 (thiamine) analogs and other p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromomethyl-2-methylpyrimidine is a crucial heterocyclic building block in the synthesis of Vitamin B1 (thiamine) analogs and other pharmaceutically active compounds. Its structural features allow for versatile modifications, making it a valuable intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-bromomethyl-2-methylpyrimidine from 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine.
The synthesis is a two-step process commencing with the selective diazotization of the aliphatic aminomethyl group of Grewe diamine, followed by hydrolysis to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). The subsequent step involves the bromination of the hydroxymethyl group of HMP to produce the final product. Careful control of reaction conditions is critical, particularly during the diazotization step, to ensure selectivity and maximize yield.
Reaction Pathway
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic scheme from Grewe diamine to the target compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
Step 1: Synthesis of 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) from Grewe Diamine
This protocol describes the selective diazotization of the primary aliphatic amino group of Grewe diamine, followed by in-situ hydrolysis to the corresponding alcohol.
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
Ice bath
Heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Preparation of the Reaction Mixture: In a three-neck round-bottom flask, dissolve Grewe diamine (1 equivalent) in deionized water and cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (2.5 equivalents) while maintaining the temperature below 10 °C.
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C. Stir the reaction mixture at this temperature for an additional 1.5 hours.
Hydrolysis: After the diazotization is complete, slowly heat the reaction mixture to boiling (approximately 100 °C) and maintain at this temperature for 1 hour. Nitrogen gas evolution should be observed.
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).
Purification: The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Step 2: Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine from HMP
This protocol details the bromination of the primary alcohol group of HMP using phosphorus tribromide.
Materials and Reagents:
4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)
Phosphorus tribromide (PBr₃)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Ice
Equipment:
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Preparation of the Reaction Mixture: Dissolve HMP (1 equivalent) in anhydrous THF in a three-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Washing: Wash the combined organic layers with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-amino-5-bromomethyl-2-methylpyrimidine.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product as a solid.
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.
Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.
Diazonium salts can be explosive when isolated in a dry state. The described protocol utilizes an in-situ hydrolysis to avoid isolation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.
Method
Application Notes and Protocols: Grewe Diamine in the Synthesis of Novel Thiamine Analogs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) and its derivatives in the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) and its derivatives in the synthesis of novel thiamine analogs. Detailed protocols for key synthetic steps and data on the biological activity of these analogs are presented to facilitate research and development in this area.
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several enzymes involved in carbohydrate and amino acid metabolism. Novel thiamine analogs are of significant interest as potential therapeutic agents, particularly as inhibitors of TPP-dependent enzymes, with applications in areas such as oncology and infectious diseases. Grewe diamine is a pivotal precursor in the synthesis of the pyrimidine moiety of thiamine and its analogs. By coupling Grewe diamine or its activated derivatives with a variety of heterocyclic moieties, a diverse library of novel thiamine analogs with unique biological activities can be generated.
Synthesis of Thiamine Analogs Using Grewe Diamine: An Overview
The general strategy for synthesizing thiamine analogs from Grewe diamine involves a two-step process. First, Grewe diamine is converted to a more reactive intermediate, typically 4-amino-5-(halomethyl)-2-methylpyrimidine. This is often achieved by treating Grewe diamine with a halogenating agent. In the second step, this activated pyrimidine derivative is condensed with a desired heterocyclic compound to form the final thiamine analog. A classic example of this approach is the synthesis of pyrithiamine, a well-known thiamine antagonist.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of representative thiamine analogs synthesized from Grewe diamine derivatives.
Protocol 1: Synthesis of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (Activated Grewe Diamine Derivative)
This protocol describes the conversion of a derivative of Grewe diamine to its brominated, reactive form, a key step for subsequent coupling reactions.
Materials:
4-amino-2-methyl-5-pyrimidinemethanol
Hydrobromic acid (48%)
Acetic acid
Ethanol
Procedure:
A solution of 4-amino-2-methyl-5-pyrimidinemethanol in acetic acid is treated with hydrobromic acid.
The reaction mixture is heated under reflux for a specified period.
The mixture is then cooled, and the precipitated product is collected by filtration.
The crude product is washed with ethanol and ether to yield 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.
Note: This is a generalized procedure based on common organic synthesis techniques for similar transformations. Specific reaction times, temperatures, and purification methods may need to be optimized.
Protocol 2: Synthesis of Pyrithiamine (A Thiamine Analog)
This protocol details the condensation of the activated pyrimidine derivative with a pyridine precursor to yield pyrithiamine.[1]
Dissolve 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in the chosen solvent.
Add 3-(2-hydroxyethyl)-2-methylpyridine to the solution.
Add the base to the reaction mixture and stir at room temperature or with gentle heating.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield pyrithiamine.
Signaling Pathways and Mechanism of Action
Novel thiamine analogs synthesized from Grewe diamine often exert their biological effects by targeting enzymes that depend on thiamine pyrophosphate (TPP). These enzymes are central to cellular metabolism. By mimicking the structure of thiamine, these analogs can act as competitive inhibitors of TPP-dependent enzymes or inhibit the synthesis of TPP itself by targeting thiamine pyrophosphokinase.[1]
The primary metabolic pathway affected is carbohydrate metabolism, particularly the citric acid cycle and the pentose phosphate pathway. Key TPP-dependent enzymes include:
Pyruvate dehydrogenase complex (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
α-ketoglutarate dehydrogenase complex (KGDH): A key enzyme in the citric acid cycle.
Transketolase (TK): An enzyme in the pentose phosphate pathway, crucial for nucleotide synthesis and NADPH production.
Inhibition of these enzymes can lead to a disruption of cellular energy production and the biosynthesis of essential macromolecules, which can be cytotoxic, particularly to rapidly proliferating cells like cancer cells or certain pathogens.[1]
Conclusion
Grewe diamine and its derivatives are versatile and essential building blocks for the synthesis of a wide array of novel thiamine analogs. The straightforward synthetic strategies, coupled with the potential for diverse biological activities, make this an attractive area for drug discovery and development. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of these promising compounds.
Application of Grewe Diamine and its Analogs in the Development of Anti-Glioblastoma Agents
Application Notes & Protocols Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, necessitating the urgent development of novel therapeutic agents. While Grewe diamine, chem...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, necessitating the urgent development of novel therapeutic agents. While Grewe diamine, chemically known as 5-aminomethyl-2-methyl-pyrimidine-4-ylamine, is primarily recognized as a key intermediate in the synthesis of Vitamin B1, its core pyrimidine-diamine structure is a key pharmacophore in a class of molecules being actively investigated for their potent anti-glioblastoma properties.[1][2] This document provides an overview of the application of Grewe diamine analogs, specifically pyrimidine-diamine derivatives, in the pursuit of new treatments for glioblastoma.
Introduction to Grewe Diamine and its Relevance
Grewe diamine itself is not directly used as an anti-cancer agent. Its significance in this context is as a structural representative of the pyrimidine-diamine scaffold. This scaffold is a versatile platform for the design of kinase inhibitors and other targeted therapies due to its ability to form key hydrogen bond interactions with protein targets. Researchers have successfully synthesized and tested a variety of pyrimidine-diamine derivatives that exhibit significant cytotoxic activity against glioblastoma cell lines.
Quantitative Data on Anti-Glioblastoma Activity of Pyrimidine-Diamine Derivatives
The following table summarizes the in vitro and in vivo efficacy of representative pyrimidine-diamine analogs in glioblastoma models.
Note: Data for Y18 is included to demonstrate the broader anti-cancer potential of pyrimidine-diamine analogs, although not specific to glioblastoma cell lines in the provided reference.
Signaling Pathways Targeted by Pyrimidine-Diamine Derivatives
Pyrimidine-diamine derivatives have been shown to target critical signaling pathways implicated in glioblastoma pathogenesis and progression. A key target is the Oligodendrocyte Transcription Factor 2 (OLIG2), a lineage-specific transcription factor that is essential for glioma initiation and maintenance.[3] By inhibiting OLIG2, these compounds can disrupt tumor growth and enhance the efficacy of standard chemotherapies like temozolomide (TMZ).[3]
Another critical pathway often deregulated in glioblastoma is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Novel pyrimidine-2,4-diamine derivatives have been developed as potent inhibitors of mutant EGFR, including the challenging C797S mutation that confers resistance to third-generation EGFR inhibitors.[5]
Application Notes and Protocols for High-Throughput Screening of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-(aminomethyl)-2-methylpyrimidin-4-amine derivative librar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-(aminomethyl)-2-methylpyrimidin-4-amine derivative libraries. This class of compounds, built upon a privileged pyrimidine scaffold, has demonstrated significant potential in modulating the activity of various key biological targets, particularly protein kinases. These protocols are designed to facilitate the identification and characterization of novel bioactive molecules for drug discovery and chemical biology research.
Introduction to 5-(Aminomethyl)-2-methylpyrimidin-4-amine Derivatives
The 5-(aminomethyl)-2-methylpyrimidin-4-amine core is a versatile chemical scaffold that serves as a foundation for the synthesis of diverse compound libraries. Derivatives of this structure have been shown to exhibit a range of biological activities, including potent and selective inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts.
Recent studies have highlighted the potential of these derivatives as inhibitors of Janus kinases (JAKs), key components of the JAK-STAT signaling pathway that governs immune response and hematopoiesis. The modular nature of the 5-(aminomethyl)-2-methylpyrimidin-4-amine scaffold allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following tables summarize the quantitative data for representative 5-(aminomethyl)-2-methylpyrimidin-4-amine derivatives, primarily focusing on their activity as kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives against JAK Family Kinases
Compound ID
JAK1 IC₅₀ (nM)
JAK2 IC₅₀ (nM)
JAK3 IC₅₀ (nM)
TYK2 IC₅₀ (nM)
A8
193
5
273
206
13ac (Lead)
>1000
12
>1000
>1000
Data extracted from a study on selective JAK2 inhibitors.[1][2]
Table 2: Anti-proliferative Activity of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives in Cell-Based Assays
Compound ID
Cell Line
Assay
IC₅₀ (nM)
A8
SET-2 (Human megakaryoblastic leukemia)
Cell Viability
23
A8
Ba/F3-JAK2 V617F (Murine pro-B)
Cell Viability
16
13ac (Lead)
SET-2 (Human megakaryoblastic leukemia)
Cell Viability
35
13ac (Lead)
Ba/F3-JAK2 V617F (Murine pro-B)
Cell Viability
28
Data reflects the cellular potency of the compounds in inhibiting the proliferation of cancer cell lines driven by JAK2 mutations.[1]
Grewe Diamine: A Versatile Building Block for Bioactive Heterocyclic Compounds - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Grewe diamine, chemically known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic diamine that serves as a valuable and versatile starting m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grewe diamine, chemically known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic diamine that serves as a valuable and versatile starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its ortho-diamine functionality makes it an ideal precursor for condensation reactions with dicarbonyl compounds and their equivalents, leading to the formation of important heterocyclic scaffolds such as quinoxalines, benzimidazoles, and phenazines. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds using Grewe diamine as a key building block.
Applications of Grewe Diamine in the Synthesis of Bioactive Heterocycles
Grewe diamine is a precursor for several classes of heterocyclic compounds with established biological significance.
Quinoxalines: Formed by the condensation of Grewe diamine with 1,2-dicarbonyl compounds, quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The substituents on the pyrazine ring, derived from the dicarbonyl component, can be readily varied to modulate the biological activity.
Benzimidazoles: The reaction of Grewe diamine with aldehydes or carboxylic acids and their derivatives yields benzimidazoles. This scaffold is a crucial pharmacophore found in numerous clinically used drugs, such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).
Phenazines: Oxidative cyclization reactions involving Grewe diamine can lead to the formation of phenazine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds, many of which are of microbial origin and possess antibiotic and antitumor activities.
Data Presentation: Synthesis and Bioactivity of Heterocyclic Compounds Derived from Grewe Diamine
The following tables summarize the synthesis of representative bioactive heterocyclic compounds starting from Grewe diamine (4,5-dimethyl-1,2-phenylenediamine) and their reported biological activities.
Technical Support Center: Optimizing Diamine Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for diamine synthesis. While a specific reaction n...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for diamine synthesis. While a specific reaction named "Grewe diamine synthesis" is not prominently described in the provided literature, the following information is synthesized from common diamine synthesis methodologies and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of a diamine synthesis reaction?
A1: Several factors can significantly impact your reaction yield. Key parameters to control include the choice of solvent, reaction temperature, the type and loading of the catalyst, and the stoichiometry of your reactants. For instance, ensuring an accurate 1:1 molar ratio of a 1,2-diamine and an α-dicarbonyl compound is crucial for some syntheses.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.[1]
Q2: I am observing significant side product formation. What are the likely causes and how can I mitigate this?
A2: Side product formation often arises from suboptimal reaction conditions. For example, in hydroamination reactions, an α,β-unsaturated imine can form as a major side product through an aldol-type condensation.[2] To minimize side reactions, consider adjusting the catalyst and ligand system, as well as the reaction temperature. In some cases, the formation of byproducts can be suppressed by carefully controlling the addition rate of reagents.
Q3: My reaction seems to have stalled or is proceeding very slowly. What steps can I take to improve the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Gently heating the reaction mixture can increase the rate, and for some reactions, microwave-assisted synthesis has been shown to dramatically reduce reaction times.[1] The choice of solvent can also influence reaction kinetics; exploring alternatives to commonly used solvents like ethanol, such as acetonitrile or toluene, may be beneficial.[1] Additionally, ensure that your catalyst is active and that the loading is appropriate.
Q4: How can I improve the purity of my final diamine product?
A4: Purification strategies depend on the nature of the diamine and the impurities. Common methods include recrystallization, distillation, and column chromatography. For some diamines, purification can be achieved by forming a salt, which can then be isolated and neutralized to give the pure diamine. Washing the crude product with appropriate solvents can also remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low Reaction Yield
Incomplete reaction
Monitor the reaction by TLC to ensure it has gone to completion.[1] Consider extending the reaction time or moderately increasing the temperature.
Suboptimal catalyst or catalyst loading
Experiment with different catalysts and screen for the optimal loading. Increasing the catalyst amount can significantly improve the yield in some cases.[1]
Incorrect stoichiometry
Ensure an accurate molar ratio of your reactants.[1]
Poor solvent choice
Test a range of solvents to find one that provides the best solubility for reactants and facilitates the reaction.[1]
Formation of Impurities
Side reactions
Adjust the reaction temperature; lower temperatures may reduce side product formation. Optimize the catalyst system to favor the desired reaction pathway.[2]
Degradation of starting materials or product
Ensure the reaction is performed under an inert atmosphere if your reagents are air-sensitive. Check the stability of your compounds at the reaction temperature.
Reaction Not Starting
Inactive catalyst
Use a fresh batch of catalyst or activate the catalyst according to established procedures.
Presence of inhibitors
Purify starting materials to remove any potential inhibitors. Ensure the solvent is dry and free of impurities.
Difficult Product Isolation
Product is highly soluble in the reaction mixture
For aqueous reactions, consider extraction with a suitable organic solvent. If the product is an oil, try to induce crystallization by adding a non-polar solvent or by cooling.
Emulsion formation during workup
Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.
Experimental Protocols
General Procedure for Reductive Amination to Synthesize a Diamine
This protocol is a generalized procedure based on common reductive amination methods for synthesizing diamines from dicarbonyl compounds.
Materials:
Dicarbonyl compound (e.g., a dialdehyde or diketone)
Ammonia or an amine
Hydrogen source (e.g., hydrogen gas)
Hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon)
Solvent (e.g., ethanol, methanol)
Reaction vessel (e.g., stirred autoclave or tubular reactor)
Procedure:
First Stage (Imine Formation):
In a suitable reaction vessel, dissolve the dicarbonyl compound in the chosen solvent.
Add the amine to the solution. An excess of the amine is often used.[3]
This reaction can often be carried out at atmospheric pressure and temperatures ranging from 10°C to 100°C.[3]
Second Stage (Hydrogenation):
Transfer the solution containing the intermediate diazomethyne (diimine) to a high-pressure reactor.
Add the hydrogenation catalyst.
Pressurize the reactor with hydrogen gas and introduce ammonia. The reaction is typically carried out at temperatures between 60°C and 200°C and pressures from 50 to 300 bar.[3]
Continuously supply hydrogen to maintain the desired pressure.[3]
Monitor the reaction progress until the uptake of hydrogen ceases.
Workup and Purification:
Cool the reactor and carefully vent the excess hydrogen.
Filter the reaction mixture to remove the catalyst.
Remove the solvent under reduced pressure.
Purify the resulting crude diamine by distillation or recrystallization.
Data Presentation
Table 1: Effect of Catalyst Loading on Quinoxaline Synthesis Yield (Model for Diamine Condensation)
Catalyst
Catalyst Loading (mg)
Yield (%)
Alumina-supported AlCuMoVP
50
Lower Yield
Alumina-supported AlCuMoVP
100
Significantly Increased Yield
This table is an illustrative example based on data for a related synthesis, highlighting the importance of optimizing catalyst loading.[1]
Table 2: General Conditions for a Two-Step Diamine Synthesis
Parameter
First Stage (Diazomethyne Formation)
Second Stage (Aminating Hydrogenation)
Temperature
Up to 100°C
60°C to 200°C
Pressure
Atmospheric
50 to 300 bar
Reactants
Dialdehyde, Monoamine
Diazomethyne, Ammonia, Hydrogen
Catalyst
Not typically required
Hydrogenation catalyst
This table summarizes the general reaction conditions for a two-step process for producing aliphatic or cycloaliphatic diamines.[3]
Visualizations
Caption: Troubleshooting workflow for optimizing diamine synthesis yield.
Technical Support Center: Purification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield After Purification
Question: My final yield of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is significantly lower than expected after purification. What are the potential causes and how can I improve it?
Answer: Low recovery can stem from several factors during the purification process. Here is a step-by-step guide to troubleshoot this issue:
Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Conversely, if it is not sufficiently soluble in the hot solvent, you may be using an excessively large volume of solvent, leading to poor recovery upon cooling.
Solution: Conduct small-scale solubility tests with a variety of solvents. Based on available data, polar solvents like ethanol, methanol, or a mixture of ethanol and water could be suitable. The ideal solvent will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or below.
Compound Adsorption on Silica Gel: 5-(Aminomethyl)-2-methylpyrimidin-4-amine contains two basic amino groups, which can lead to strong, sometimes irreversible, adsorption onto the acidic surface of standard silica gel during column chromatography.
Solution:
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1% v/v). This will neutralize the acidic silanol groups on the silica surface and reduce strong interactions.
Consider an Alternative Stationary Phase: Employ a less acidic stationary phase, such as alumina or amine-functionalized silica gel, which is more compatible with basic compounds.
Loss During Work-up: The compound has some solubility in water, which can lead to losses during aqueous work-up steps.
Solution: When performing extractions, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, chloroform) multiple times to recover as much product as possible.
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my NMR or HPLC analysis. What are the likely impurities and how can I remove them?
Answer: The presence of persistent impurities is a common challenge. Identifying the potential source of these impurities is the first step toward effective removal.
Unreacted Starting Material: The most common impurity is likely the unreacted precursor, 4-amino-2-methylpyrimidine-5-carbonitrile.
Solution: Ensure the reduction of the nitrile group has gone to completion by monitoring the reaction with Thin Layer Chromatography (TLC) or HPLC. If the reaction is incomplete, consider extending the reaction time or using a more potent reducing agent. This impurity is less polar than the desired product and should be separable by column chromatography.
Reduction Byproducts: Incomplete reduction can lead to the formation of the corresponding aldehyde (4-amino-2-methyl-5-formylpyrimidine), while hydrolysis of the nitrile can form the carboxylic acid (4-amino-2-methylpyrimidine-5-carboxylic acid).
Solution: These impurities have different polarities and can typically be separated by column chromatography. The aldehyde is less polar than the amine, while the carboxylic acid is more polar. Adjusting the polarity of the mobile phase should allow for their separation.
Structurally Related Impurities: An identified potential impurity is desmethylthiamine (Thiamine EP Impurity B), which lacks the 2-methyl group on the pyrimidine ring.
Solution: This impurity likely arises from a contaminant in the starting materials. Ensure the purity of your starting materials before beginning the synthesis. If this impurity is present in the crude product, careful optimization of column chromatography or fractional crystallization may be required for its removal due to the structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to assess the purity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine?
A1: The purity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is typically assessed using a combination of the following techniques:
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity and identifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the compound and identifying any residual solvents or impurities.
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity checks.
Gas Chromatography (GC): As mentioned in some patents, GC can also be used for the analysis of this compound, likely after derivatization to increase its volatility.
Q2: What are the key physical properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine to consider during purification?
A2: Key physical properties include:
Melting Point: Approximately 270-272 °C. A sharp melting point close to the literature value is a good indicator of purity.
Solubility: Slightly soluble in Dimethyl Sulfoxide (DMSO), methanol (especially when heated), and water. This information is crucial for selecting an appropriate solvent for recrystallization.
Q3: My purified product is a salt (e.g., hydrochloride). How does this affect the purification strategy?
A3: If your product is a salt, its solubility characteristics will be different from the free base. Salts of amines are generally more soluble in polar solvents like water and alcohols and less soluble in non-polar organic solvents.
Recrystallization: You will likely need to use more polar solvent systems for recrystallization.
Column Chromatography: The salt may be too polar to elute from a standard silica gel column with common mobile phases. It is often better to purify the compound as the free base and then form the salt, or to use specialized chromatography techniques like ion-exchange chromatography.
Data Presentation
Table 1: Comparison of Purification Techniques
Purification Method
Typical Starting Purity
Typical Final Purity
Advantages
Disadvantages
Recrystallization
85-95%
>98%
Simple, cost-effective, good for removing small amounts of impurities.
Can lead to significant yield loss if the compound has moderate solubility in the cold solvent.
Silica Gel Column Chromatography
60-90%
>95%
Good for separating compounds with different polarities.
Can be time-consuming; potential for product loss due to adsorption of the basic compound.
Amine-Functionalized Silica Gel Chromatography
60-90%
>97%
Reduces tailing and improves recovery for basic compounds.
More expensive stationary phase.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-(Aminomethyl)-2-methylpyrimidin-4-amine in a minimal amount of hot ethanol.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel with Triethylamine
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 99:1 Chloroform:Methanol with 0.1% Triethylamine).
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of methanol.
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Troubleshooting
Improving the solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Amino-5-aminometh...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and expected solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine?
A1: 4-Amino-5-aminomethyl-2-methylpyrimidine is an aminopyrimidine compound that serves as a key intermediate in the synthesis of Thiamine (Vitamin B1).[1] Its solubility is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The free base form has limited water solubility, while its dihydrochloride salt form is soluble in water.[2][3]
Table 1: Physicochemical Properties of 4-Amino-5-aminomethyl-2-methylpyrimidine
Q2: How does pH impact the solubility of this compound in aqueous buffers?
A2: The solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine is strongly pH-dependent due to its two basic amino groups.[7] The compound has a predicted pKa of approximately 7.70.[2]
In acidic conditions (pH < pKa): The amino groups become protonated, forming cationic salts that are more polar and, therefore, more soluble in aqueous solutions.[8]
In neutral or alkaline conditions (pH > pKa): The compound exists predominantly in its less polar, free base form, which has lower aqueous solubility.
This relationship is a fundamental principle for improving the solubility of ionizable drugs, particularly those containing basic groups like amines.[7][8]
Caption: Relationship between pH, ionization state, and solubility.
Q3: What are co-solvents, and can they be used to improve solubility at a challenging pH?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[8] For compounds that are lipophilic or have a high crystalline structure, dissolving them first in a co-solvent before adding the aqueous buffer can significantly enhance solubility.[8] This is a viable strategy if you must work at a pH where the compound's intrinsic solubility is low (e.g., physiological pH 7.4).
Table 2: Common Co-solvents for In Vitro Assays
Co-solvent
Typical Final Concentration
Notes
DMSO (Dimethyl sulfoxide)
0.1% - 2%
Widely used but can affect cell viability and enzyme activity at higher concentrations. Always include a vehicle control.
PEG 400 (Polyethylene glycol 400)
1% - 5%
Generally less toxic than DMSO. Can increase solution viscosity. A vehicle control is essential.[7]
Ethanol
0.5% - 2%
Can be effective but may also impact protein stability and cellular systems.
Troubleshooting Guide
Problem: My 4-Amino-5-aminomethyl-2-methylpyrimidine is not dissolving or is precipitating in my aqueous buffer.
This guide provides a systematic approach to resolving solubility issues during your experiments.
Caption: Experimental workflow for troubleshooting solubility issues.
Step-by-Step Actions
Identify the Compound Form: Check your product label to confirm if you are using the free base (CAS 95-02-3) or a salt form, such as the dihydrochloride. The salt form is expected to have much higher intrinsic aqueous solubility.[3]
Modify Buffer pH (Primary Strategy): For the free base form, pH modification is the most effective technique.[8] Prepare your buffer at a pH between 4.0 and 6.0. This ensures the compound's amino groups are protonated, maximizing solubility. Avoid dissolving the free base directly into neutral or alkaline buffers like PBS (pH 7.4) as it will likely precipitate.
Use a Co-solvent (Secondary Strategy): If adjusting the pH is not compatible with your experimental design (e.g., cell-based assays requiring physiological pH), a co-solvent is the next best option.
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO or PEG 400.
Add a small volume of this stock solution to your final aqueous buffer to reach the desired working concentration.
Ensure the final co-solvent concentration is low (e.g., <1%) and consistent across all experiments, including a "vehicle control" (buffer + co-solvent only) to account for any effects of the solvent itself.[7]
Consider Temperature: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve the compound, as solubility generally increases with temperature.[9][10] However, be cautious and ensure the compound is stable at the higher temperature.
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol describes how to prepare a 10 mM stock solution of 4-Amino-5-aminomethyl-2-methylpyrimidine (free base) in an aqueous buffer.
Weigh out 13.82 mg of the compound for a final volume of 10 mL (to make a 10 mM solution).
Add the powder to a flask containing ~8 mL of 50 mM Sodium Acetate buffer (pH 4.0).
Stir the mixture at room temperature. The compound should dissolve readily in the acidic buffer.
Once fully dissolved, check the pH. If necessary, adjust the pH upwards for your experiment using small additions of a dilute base (e.g., 0.1 M NaOH). Do this dropwise while stirring and monitoring for any signs of precipitation.
Bring the solution to the final volume of 10 mL with the buffer.
Sterile filter the solution through a 0.22 µm filter if required for your application.
This protocol provides a rapid method to estimate the aqueous solubility of the compound in your specific experimental buffer.[7]
Materials:
10 mM stock solution of the compound in 100% DMSO.
Your aqueous assay buffer (e.g., PBS, pH 7.4).
A clear 96-well plate.
A plate reader capable of measuring turbidity or light scatter at ~620 nm.
Methodology:
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock with 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~20 µM).
Dispense Compound: Transfer 2 µL from each well of the compound plate to a new, empty 96-well plate.
Add Buffer: Add 198 µL of your aqueous assay buffer to each well of the second plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and compound concentrations from 100 µM downwards. Include buffer-only and buffer + 1% DMSO wells as controls.
Incubate and Read: Mix the plate gently and let it sit at room temperature for 1-2 hours. Measure the absorbance (turbidity) at 620 nm.
Analyze Data: Compare the turbidity of the compound-containing wells to the DMSO-only control. A sharp increase in turbidity indicates that the compound has precipitated. The highest concentration that does not show a significant increase in turbidity is an estimate of your compound's kinetic solubility in that buffer.[7]
Navigating the Grewe Diamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of side products during the Grewe diamine synthesis. Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a critical intermediate in the synthesis of Vitamin B1 (Thiamine). Ensuring its purity is paramount for the successful synthesis of the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Grewe diamine?
A1: The primary industrial synthesis of Grewe diamine involves the reaction of acetamidine with a functionalized C4-building block, typically a derivative of β-aminopropionitrile. A common laboratory-scale synthesis involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile.
Q2: What are the potential side products in the Grewe diamine synthesis?
A2: Side products can arise from incomplete reactions, side reactions of starting materials or intermediates, and degradation of the product. While specific side product profiles can vary based on the synthetic route and reaction conditions, potential impurities may include unreacted starting materials, intermediates, and products from side reactions such as dimerization or polymerization. In pyrimidine syntheses, the formation of isomers or related pyrimidine structures through alternative cyclization pathways is also a possibility. For instance, in syntheses starting from β-aminopropionitrile derivatives, impurities from the synthesis of this precursor, such as those arising from the Michael addition of ammonia to acrylonitrile, could be carried over.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. Developing a suitable HPLC method is crucial for separating the desired product from starting materials, intermediates, and potential side products, allowing for in-process control.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the Grewe diamine synthesis.
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete Reaction: Insufficient reaction time or temperature.
Monitor the reaction using TLC or HPLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be beneficial, but be cautious of potential side reactions.
Suboptimal Stoichiometry: Incorrect ratio of reactants.
Carefully control the stoichiometry of acetamidine and the propionitrile derivative. An excess of one reactant may lead to the formation of specific side products.
Catalyst Inactivity: In hydrogenation routes, the catalyst (e.g., Raney Nickel) may be of poor quality or deactivated.
Use a fresh, high-quality catalyst. Ensure proper handling and activation of the catalyst as per the manufacturer's instructions.
Product Discoloration
Oxidation: The amino groups in Grewe diamine can be susceptible to air oxidation, leading to colored impurities.
Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Thermal Decomposition: High reaction temperatures can lead to the degradation of the product or intermediates.
Optimize the reaction temperature to the lowest effective level. Consider using a milder solvent if high boiling point solvents are contributing to decomposition.
Difficulty in Purification/Isolation
Presence of Polar Impurities: Unreacted starting materials or polar side products can co-crystallize with the desired product.
Optimize the work-up procedure. This may involve pH adjustments during aqueous extraction to selectively remove acidic or basic impurities. Recrystallization from a suitable solvent system is often necessary.
Formation of Salts: If the reaction is performed in the presence of acids or bases, the product may be isolated as a salt, affecting its solubility and purification.
Neutralize the reaction mixture before extraction. Consider using a non-ionic base if possible.
Unexpected Peaks in Analytical Data (e.g., NMR, HPLC)
Isomer Formation: Alternative cyclization pathways can lead to the formation of isomeric pyrimidine structures.
Carefully analyze NMR and mass spectrometry data to identify the structure of the unexpected peak. Adjusting reaction conditions such as temperature or the nature of the base can sometimes influence the regioselectivity of the cyclization.
Solvent Adducts: The product may form adducts with the solvent, especially with reactive solvents.
Choose a less reactive solvent for the reaction and purification steps. Ensure complete removal of the solvent during the work-up.
Experimental Protocols
Key Experiment: Synthesis of Grewe Diamine via Hydrogenation of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials:
4-Amino-2-methylpyrimidine-5-carbonitrile
Raney Nickel (or other suitable hydrogenation catalyst)
Anhydrous solvent (e.g., methanol, ethanol, or ammonia in methanol)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Procedure:
Reactor Setup: Equip a high-pressure hydrogenation reactor with a stirrer, gas inlet, and pressure gauge. Purge the reactor thoroughly with an inert gas.
Charging the Reactor: Under an inert atmosphere, add the 4-amino-2-methylpyrimidine-5-carbonitrile and the solvent to the reactor. Carefully add the Raney Nickel catalyst. The catalyst should be handled as a slurry in the solvent to prevent ignition.
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the hydrogen uptake.
Work-up: Once the reaction is complete (as determined by the cessation of hydrogen uptake and confirmed by TLC/HPLC analysis of a small aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times during filtration. Quench the spent catalyst carefully with water.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Grewe diamine.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain pure Grewe diamine.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Grewe diamine.
Figure 1. General workflow for the synthesis and purification of Grewe diamine.
This guide is intended to provide a starting point for researchers working on the Grewe diamine synthesis. Careful attention to reaction conditions, stoichiometry, and purification techniques is essential for obtaining a high-purity product. For further assistance, consulting detailed literature on the specific synthetic route being employed is highly recommended.
Troubleshooting
Technical Support Center: Degradation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-(Aminomethyl)-2-methylpy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 5-(Aminomethyl)-2-methylpyrimidin-4-amine in solution?
Based on the chemical structure of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, which contains primary amine groups and a pyrimidine ring, several degradation pathways can be anticipated under various stress conditions. The primary sites susceptible to degradation are the aminomethyl side chain and the pyrimidine ring itself.
Hydrolysis: The aminomethyl group can undergo hydrolysis to form 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). This is a known enzymatic degradation pathway catalyzed by thiaminase II and can also be expected to occur under certain hydrolytic conditions (acidic or basic).
Oxidation: The primary amine groups and the electron-rich pyrimidine ring are susceptible to oxidation. This can lead to the formation of various oxidized products, including N-oxides and hydroxylated species. Forced degradation studies often employ agents like hydrogen peroxide to simulate oxidative stress.
Deamination: The primary amino groups on the pyrimidine ring can be susceptible to deamination, particularly under harsh acidic conditions or upon reaction with nitrous acid, leading to the formation of a hydroxyl group.
Ring Opening/Cleavage: Under extreme conditions of pH and temperature, the pyrimidine ring itself may undergo cleavage, leading to a variety of smaller, more polar degradation products.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my solution of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indication of degradation. To troubleshoot this, consider the following:
Storage Conditions:
Temperature: Has the solution been stored at an appropriate temperature? Elevated temperatures can accelerate hydrolytic and oxidative degradation.
Light Exposure: Photodegradation can occur, especially if the solution is not stored in a light-protected container.
pH of the Solution: The stability of the compound can be highly dependent on the pH of the solution. Degradation may be accelerated in highly acidic or alkaline conditions.
Solution Preparation:
Solvent: Was the appropriate solvent used? Ensure the compound is stable in the chosen solvent system.
Contaminants: Could there be any contaminants in the solvent or from the container that could catalyze degradation?
To identify the new peaks, it is recommended to perform a forced degradation study and use techniques like LC-MS to identify the mass of the degradation products, which can help in their structural elucidation.
Q3: How can I prevent the degradation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in my stock solutions?
To minimize degradation, the following storage practices are recommended:
Temperature: Store stock solutions at low temperatures, such as 2-8 °C or frozen at -20 °C.
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
pH Control: Prepare solutions in a buffer system that has been shown to provide maximum stability for the compound. Typically, a slightly acidic pH may be preferable to prevent base-catalyzed degradation.
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid issues with degradation over time.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Aqueous Solutions
Symptom: A significant decrease in the peak area of the parent compound in HPLC analysis within a short period.
Possible Cause: Hydrolytic degradation is likely occurring. The aminomethyl group is a primary site for hydrolysis.
Troubleshooting Steps:
pH Analysis: Measure the pH of your solution. If it is neutral or alkaline, the rate of hydrolysis may be significant.
Buffer Screening: Perform a stability study using a range of buffers with different pH values (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.
Solvent Change: If the application allows, consider using a non-aqueous solvent for stock solutions.
Issue 2: Formation of Multiple Degradation Products Under Oxidative Stress
Symptom: The appearance of several new peaks in the chromatogram after the addition of an oxidizing agent (e.g., H₂O₂).
Possible Cause: Both the primary amino groups and the pyrimidine ring are susceptible to oxidation, leading to a complex mixture of degradation products.
Troubleshooting Steps:
Control the Oxidant Concentration: Reduce the concentration of the oxidizing agent to achieve a lower level of degradation (typically 5-20% degradation is targeted in forced degradation studies).
Time-Course Study: Monitor the degradation over time to understand the sequence of formation of the different products.
LC-MS/MS Analysis: Utilize mass spectrometry to determine the molecular weights and fragmentation patterns of the degradation products to aid in their identification.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on 5-(Aminomethyl)-2-methylpyrimidin-4-amine to illustrate how results can be structured for easy comparison.
Table 1: Summary of Forced Degradation Results
Stress Condition
Duration (hours)
Parent Compound Remaining (%)
Major Degradation Product 1 (%)
Major Degradation Product 2 (%)
0.1 M HCl (60 °C)
24
85.2
8.1 (DP1)
3.5 (DP2)
0.1 M NaOH (60 °C)
24
78.5
12.3 (DP3)
5.1 (DP1)
3% H₂O₂ (RT)
8
82.1
9.8 (DP4)
4.2 (DP5)
Thermal (80 °C, solid)
48
95.3
2.1 (DP6)
Not Detected
Photolytic (ICH Q1B)
24
92.7
4.5 (DP7)
Not Detected
Table 2: Retention Times of Potential Degradation Products
Compound
Retention Time (min)
5-(Aminomethyl)-2-methylpyrimidin-4-amine
5.2
Degradation Product 1 (DP1)
3.8
Degradation Product 2 (DP2)
4.5
Degradation Product 3 (DP3)
6.1
Degradation Product 4 (DP4)
7.3
Degradation Product 5 (DP5)
8.0
Degradation Product 6 (DP6)
5.8
Degradation Product 7 (DP7)
6.5
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in a suitable solvent (e.g., methanol or water).
Acidic Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
Incubate the solution at 60 °C.
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Basic Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
Incubate the solution at 60 °C.
Withdraw aliquots at specified time points.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
Neutral Hydrolysis:
To 1 mL of the stock solution, add 9 mL of purified water.
Incubate the solution at 60 °C.
Withdraw aliquots at specified time points.
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation Study
Preparation of Solution: Prepare a 1 mg/mL solution of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in water.
Oxidative Stress:
To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.
Keep the solution at room temperature and protected from light.
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
Analysis: Analyze the samples directly by HPLC.
Visualizations
Caption: Predicted degradation pathways of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Caption: General experimental workflow for a forced degradation study.
Optimization
Technical Support Center: Continuous Flow Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the continuous flow synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the continuous flow synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to facilitate rapid problem-solving.
Issue 1: Low Product Yield
Question: My continuous flow synthesis is resulting in a low yield of 4-Amino-5-aminomethyl-2-methylpyrimidine. What are the potential causes and how can I improve it?
Answer: Low yield can stem from several factors. A primary consideration is incomplete conversion of starting materials or the formation of side products. To address this, consider the following:
Optimize Residence Time: The reaction time in a continuous flow system is determined by the reactor volume and the flow rate. If the residence time is too short, the reaction may not go to completion. Gradually decrease the flow rate to increase the residence time and monitor the reaction outcome. In one continuous process, the reaction time was significantly reduced from 2 hours in a batch process to 12 minutes in a flow system due to enhanced mass transfer.[1]
Adjust Reaction Temperature: Temperature plays a crucial role in reaction kinetics. For the synthesis of pyrimidine derivatives, precise temperature control is essential. An optimal temperature for a continuous flow reaction was found to be 70 °C.[1] Experiment with incremental temperature changes to find the optimal point for your specific setup.
Check Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent may be necessary to drive the reaction to completion, but a significant imbalance can lead to side product formation. For a continuous flow process, a molar ratio of 2.1:1 for the reactants was found to be optimal.[1]
Ensure Efficient Mixing: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Ensure your reactor setup provides efficient mixing.
Issue 2: Reactor Clogging
Question: My flow reactor is clogging during the synthesis. What is causing this and what are the solutions?
Answer: Reactor clogging is a common issue in continuous flow synthesis, often caused by the precipitation of intermediates, byproducts, or salts.[2][3] In the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, the intermediate 4-amino-2-methylpyrimidine-5-carbonitrile can be poorly soluble.[4]
Solvent Optimization: The choice of solvent is critical to keep all components in the solution phase. A solvent system that effectively dissolves all reactants, intermediates, and byproducts is necessary.[3] Consider using a co-solvent to increase the solubility of problematic species.
Temperature Adjustment: Increasing the temperature of the reactor can enhance the solubility of certain compounds. Pre-heating the reagent mixture before it enters the reactor can also prevent premature precipitation.[5]
Introduce an Anti-Solvent Stream: In some cases, a carefully controlled introduction of an anti-solvent at a specific point in the flow path can induce controlled precipitation or prevent uncontrolled crystallization within the reactor.
Addition of Seed Crystals: Introducing seed crystals of the inorganic salt byproduct can promote controlled heterogeneous growth rather than uncontrolled nucleation and agglomeration, thus minimizing clogging.[2]
Reactor Design: Employing reactors with larger internal diameters or specialized designs like a Continuous Stirred Tank Reactor (CSTR) can be beneficial for reactions involving solids.
Issue 3: Product Impurity
Question: The final product contains significant impurities. How can I improve the purity of 4-Amino-5-aminomethyl-2-methylpyrimidine?
Answer: Product impurity can be due to side reactions, unreacted starting materials, or degradation of the product.
Fine-tune Reaction Conditions: As with low yield, optimizing residence time, temperature, and pressure can minimize the formation of byproducts. A purity of up to 97% has been achieved in a continuous process by optimizing these parameters.[1]
In-line Purification: Consider integrating an in-line purification step into your continuous flow setup. This could involve a liquid-liquid extraction to remove certain impurities before the final product collection.
Pressure Control: Maintaining a stable back pressure can prevent the formation of gas bubbles and ensure a consistent flow profile, which can impact selectivity and purity. An optimal pressure of 2 MPa has been reported for a continuous flow synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow process for synthesizing 4-Amino-5-aminomethyl-2-methylpyrimidine compared to a batch process?
A1: Continuous flow synthesis offers several advantages, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to faster reaction times and higher yields, and better process control.[1] For this specific synthesis, a significant reduction in reaction time from 2 hours to 12 minutes has been reported.[1]
Q2: What are the key intermediates in the continuous flow synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine?
A2: A key intermediate is 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently hydrogenated to yield the final product.[4]
Q3: What analytical techniques are recommended for monitoring the reaction in real-time?
A3: In-line analytical techniques such as HPLC (High-Performance Liquid Chromatography) or FT-IR (Fourier-Transform Infrared Spectroscopy) can be integrated into the flow system to monitor reaction conversion and product formation in real-time.
Key Experiment: Fully Continuous Flow Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine
This protocol is a generalized representation based on described syntheses.[1][4]
Reagent Preparation:
Prepare a solution of the starting materials (e.g., malononitrile and an ionic salt prepared from DMF and dimethyl sulfate, or 2-cyanoacetamide and Vilsmeier reagent) in a suitable solvent.
Prepare a separate solution of acetamidine hydrochloride.
Reaction Setup:
Utilize a continuous flow reactor system consisting of syringe pumps, a T-mixer, coiled reactors, a back-pressure regulator, and a collection vessel.
The first reactor is for the formation of the enamine intermediate.
The second reactor is for the condensation with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile.
A third reactor, typically a packed-bed reactor with a hydrogenation catalyst, is used for the final reduction step.
Reaction Execution:
Pump the reagent solutions at controlled flow rates into the T-mixer to initiate the reaction.
The reaction mixture flows through the first heated reactor coil at the optimized temperature and residence time.
The output from the first reactor is then mixed with the acetamidine solution and enters the second reactor.
The stream containing 4-amino-2-methylpyrimidine-5-carbonitrile then passes through the hydrogenation reactor under a hydrogen atmosphere.
Product Collection and Analysis:
The final product stream is collected after passing through the back-pressure regulator.
The product is isolated and purified, for example, by an acid-base liquid-liquid extraction followed by crystallization.[5]
Analyze the product purity and yield using standard analytical techniques (e.g., HPLC, NMR).
How to improve catalyst efficiency in Grewe diamine synthesis
This guide is designed for researchers, scientists, and drug development professionals to enhance catalyst efficiency, troubleshoot common issues, and optimize outcomes in the Grewe diamine synthesis and related cyclizat...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to enhance catalyst efficiency, troubleshoot common issues, and optimize outcomes in the Grewe diamine synthesis and related cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Grewe cyclization and what is its primary application?
The Grewe cyclization is an acid-catalyzed, intramolecular reaction used to synthesize the morphinan scaffold from 1-benzyl-octahydroisoquinoline precursors. This reaction is a cornerstone in the synthesis of many opioids and related compounds, including the widely used antitussive, Dextromethorphan. The efficiency of this key cyclization step is critical for the overall yield and purity of the final product.[1]
Q2: What are the typical catalysts used for the Grewe cyclization?
The reaction is generally promoted by strong protic acids (like HBr, H₃PO₄) or Lewis acids. The catalyst facilitates the electrophilic aromatic substitution by protonating a hydroxyl group or activating the aromatic ring system, enabling the key carbon-carbon bond formation that creates the morphinan core.
Q3: How can the baseline yield and selectivity of the reaction be improved?
A key challenge in the Grewe cyclization is the potential for side reactions, such as ether cleavage. A proven method to enhance both yield and purity is to protect the nitrogen of the isoquinoline precursor, for instance, through formylation. Using an N-formyl group instead of an N-methyl or unprotected amine can effectively prevent these undesired pathways.[1]
Q4: What factors are most critical for achieving high enantioselectivity in asymmetric versions of this synthesis?
For asymmetric variants of intramolecular cyclizations, the choice of the chiral ligand is the most critical factor influencing enantioselectivity.[2][3] While C2-symmetric ligands have been traditionally used, modern non-symmetrical and modular ligands (e.g., P,N-ligands) have shown superior performance in many cases.[2] The selection of solvent and precise control of temperature are also crucial, as they can significantly impact the stereochemical outcome of the reaction.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem Area 1: Low Yield & Stalled Reactions
Q: My reaction shows high conversion of the starting material, but the yield of the desired morphinan product is low. What is the likely cause?
A: This scenario strongly suggests the formation of byproducts. In the Grewe cyclization, a common issue is the formation of a hexahydroaporphine-like structure resulting from an alternative cyclization pathway.[5] The electronic properties of the substituents on the aromatic rings of your substrate can influence the ratio of these competing pathways.
Solution: Systematically modify the electronic nature of your substrate by changing substituent groups. Additionally, re-evaluate the choice of acid catalyst and solvent system to favor the desired morphinan cyclization.
Q: My reaction has stalled, and TLC analysis shows only unreacted starting material. What should I check first?
A: A stalled reaction typically points to issues with reactants or reaction conditions.
Purity of Starting Materials: Impurities in the 1-benzyl-octahydroisoquinoline precursor can poison the catalyst or interfere with the reaction.[6] Purify the starting material via recrystallization or column chromatography.
Catalyst Quality: Ensure the acid catalyst is fresh, anhydrous, and of the correct concentration. Degraded or contaminated catalysts will exhibit poor to no activity.
Reaction Temperature: The cyclization may have a significant activation energy. If the reaction is clean but stalled, consider gradually increasing the temperature while monitoring for any decomposition.[6][7]
Problem Area 2: Catalyst Deactivation
Q: My catalyst performs well in the first run but loses significant activity in subsequent uses. What's happening?
A: Catalyst deactivation is an inevitable process that can be accelerated by several factors. The three primary mechanisms are:
Poisoning: This occurs when molecules irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, water, and other nucleophilic impurities in the feedstock or solvent.[8][9][10] This type of deactivation is often rapid and irreversible.
Fouling or Coking: This is a physical blockage of active sites and pores by carbonaceous deposits (coke).[9][11] It is particularly common in reactions involving organic molecules at elevated temperatures. This process is often reversible through regeneration.
Sintering (Aging): This mechanism involves the loss of active surface area due to the agglomeration of catalyst particles, often caused by prolonged exposure to high temperatures.[9]
Q: How can I minimize catalyst deactivation?
A:
To Prevent Poisoning: Implement rigorous purification protocols for all starting materials, solvents, and gases to remove potential contaminants.[10]
To Mitigate Coking: Optimize the reaction temperature and time to be sufficient for conversion without causing excessive decomposition of organic materials.
To Avoid Sintering: Operate at the lowest effective temperature and avoid thermal shocks to the catalyst.[10]
Problem Area 3: Poor Selectivity
Q: I'm observing intermolecular side products like dimers and oligomers. How can I favor the desired intramolecular cyclization?
A: The formation of intermolecular products is a classic challenge in cyclization reactions, arising from competition between the desired intramolecular pathway and undesired intermolecular reactions.[12]
Solution: Employ high-dilution conditions (0.1-1 mM concentration of the linear peptide is a good starting point for analogous systems) to statistically favor the ends of a single molecule finding each other.[12] A highly effective technique is the slow addition of the substrate to the reaction vessel using a syringe pump, which maintains a constantly low concentration of the reactive species.[12]
Q: My asymmetric reaction is producing the correct product but with low enantioselectivity (ee). What are the steps for optimization?
A: Low enantioselectivity indicates a need to optimize the chiral environment of the reaction.
Ligand Screening: This is the most critical step. Screen a panel of chiral ligands with different electronic and steric properties.
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry. Test a range of solvents (e.g., toluene, DCM, THF).
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by better differentiating the energy of the diastereomeric transition states.
Data Presentation
The selection of a chiral phosphine ligand is critical for achieving high enantioselectivity in asymmetric hydrogenations, a related and fundamental transformation. The following table, adapted from literature data on a model reaction, illustrates how ligand structure directly impacts yield and enantiomeric excess (ee). A similar screening approach is recommended for optimizing asymmetric Grewe-type cyclizations.
Table 1: Performance of Chiral Phosphine Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate[3]
Entry
Chiral Ligand
Catalyst Precursor
Solvent
Pressure (atm)
Yield (%)
ee (%)
1
(R,R)-DIPAMP
[Rh(COD)₂]BF₄
MeOH
3
>95
95 (R)
2
(S,S)-Chiraphos
[Rh(COD)₂]BF₄
EtOH
1
100
99 (S)
3
(R,R)-DuPhos
[Rh(COD)₂]OTf
MeOH
1
100
>99 (R)
4
(R,R)-Me-BPE
[Rh(COD)₂]BF₄
MeOH
1.3
100
>99 (R)
Experimental Protocols
Protocol 1: General Procedure for Optimizing Grewe Cyclization via N-Formylation
This protocol describes a method to improve reaction yield and minimize side products by protecting the amine functionality prior to cyclization, based on principles known to enhance the synthesis of dextromethorphan.[1]
N-Formylation: Dissolve the 1-benzyl-octahydroisoquinoline precursor (1.0 eq) in an appropriate solvent (e.g., toluene). Add ethyl formate (1.5 eq) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-formyl precursor. Purify by column chromatography if necessary.
Cyclization: Dissolve the purified N-formyl precursor in a suitable solvent. Add the strong acid catalyst (e.g., polyphosphoric acid or concentrated HBr) and heat to the optimized reaction temperature (typically 80-140 °C).
Monitoring and Quenching: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and carefully quench by pouring it into an ice-cold solution of a suitable base (e.g., NH₄OH).
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the final morphinan product by column chromatography or recrystallization.
Protocol 2: Systematic Approach to Troubleshooting Catalyst Deactivation
This protocol provides a logical workflow for diagnosing and addressing issues of catalyst deactivation.
Establish a Baseline: Run the reaction with a fresh batch of catalyst and highly purified starting materials and solvents to establish a benchmark for yield and reaction time.
Test for Poisoning: If deactivation is observed after the first run, re-run the reaction with spent catalyst but with a fresh, rigorously purified batch of substrate and solvent. If activity is still low, the deactivation is likely not due to reversible fouling but may be due to poisoning or sintering.
Attempt Regeneration (for Fouling/Coking): If coking is suspected, attempt to regenerate the catalyst. For supported metal catalysts, this may involve a controlled calcination (oxidation) step in air/N₂ to burn off carbon deposits, followed by a reduction step. Note: The specific regeneration procedure is highly catalyst-dependent and should be researched carefully.
Analyze Spent Catalyst: If possible, submit the spent catalyst for surface analysis (e.g., SEM, TEM, XPS) to visually inspect for sintering (particle agglomeration) or to detect the presence of poisons (e.g., sulfur).
Optimize Conditions: Based on the diagnosis, adjust the process. If poisoning is identified, improve feedstock purification. If sintering is the cause, lower the reaction temperature.
Visualizations
Caption: A logical workflow to diagnose and solve low yield issues.
Technical Support Center: Scaling Up 5-(Aminomethyl)-2-methylpyrimidin-4-amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Aminometh...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the production of Vitamin B1.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing 5-(Aminomethyl)-2-methylpyrimidin-4-amine?
A1: Several synthetic pathways exist, with the most common starting materials being 2-cyanoacetamide or malononitrile.[4][5][6] A prominent approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine, followed by condensation with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile. This intermediate is then hydrogenated to yield the final product.[4][5][6] An alternative method treats malononitrile with an ionic salt (prepared from DMF and dimethyl sulfate) to form the same enamine intermediate.[4][5][6] Additionally, continuous flow synthesis has emerged as an efficient method for production.[1]
Q2: What are the primary challenges encountered when scaling up the production of 5-(Aminomethyl)-2-methylpyrimidin-4-amine?
A2: Scaling up production can present several challenges, including:
Cost of starting materials: Some synthetic routes utilize expensive reagents like acetamidine hydrochloride, making the process less economical at a large scale.[2]
Multi-step processes: Traditional synthesis methods often involve multiple steps, including protection and deprotection of functional groups, which can be cumbersome and reduce overall yield.[7][8]
Harsh reaction conditions: Some procedures may require high temperatures or pressures, which can be challenging to manage and control in large reactors.
Product purification: Isolation and purification of the final product can be complex due to the presence of side products and the need to remove catalysts or unreacted starting materials.[2][9]
Safety concerns: The use of hazardous materials like o-chloroaniline in some older methods poses significant safety and environmental risks.[2]
Q3: What are the advantages of using a continuous flow synthesis approach?
A3: Continuous flow synthesis offers several benefits for the production of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, including:
Improved reaction efficiency and yield: Enhanced mass and heat transfer in flow reactors can significantly reduce reaction times and increase product yields.[1][4]
Better process control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality.[1][4]
Increased safety: The small reaction volumes within a continuous flow system minimize the risks associated with handling hazardous materials and exothermic reactions.
Simplified work-up: Continuous flow systems can integrate online work-up and purification steps, streamlining the overall process.[4]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile
Incomplete reaction of the enamine with acetamidine.
Optimize reaction temperature and residence time. Ensure the correct molar ratio of reactants is used.[1]
Degradation of starting materials or product.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete hydrogenation of the nitrile group
Inefficient catalyst activity.
Ensure the catalyst (e.g., Pd/C) is fresh and properly dispersed. Optimize hydrogen pressure and reaction temperature.
Presence of catalyst poisons in the reaction mixture.
Purify the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate before hydrogenation to remove any impurities that could deactivate the catalyst.
Formation of impurities during the reaction
Side reactions due to incorrect temperature or stoichiometry.
Carefully control the reaction temperature and the addition rate of reagents. Use the appropriate stoichiometry to minimize the formation of byproducts.
Use of impure starting materials.
Ensure the purity of all starting materials and solvents before use.
Difficulty in isolating the final product
Product is highly soluble in the reaction solvent.
Select an appropriate anti-solvent to precipitate the product. Optimize the crystallization conditions (temperature, cooling rate).
Formation of emulsions during extraction.
Use a different solvent system for extraction or add a small amount of brine to break the emulsion.
Data Presentation
Table 1: Comparison of Scalable Synthesis Approaches
Grewe Diamine Technical Support Center: Troubleshooting and FAQs
Welcome to the Technical Support Center for commercial Grewe diamine (4-amino-2-methyl-5-pyrimidinemethanamine). This resource is designed for researchers, scientists, and drug development professionals to help resolve c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for commercial Grewe diamine (4-amino-2-methyl-5-pyrimidinemethanamine). This resource is designed for researchers, scientists, and drug development professionals to help resolve common issues related to impurities found in commercial batches of Grewe diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial Grewe diamine batches?
Commercial batches of Grewe diamine may contain several process-related impurities. The most common include:
2-Chloroaniline: A starting material or byproduct from the synthesis of the pyrimidine ring.[1][2]
Sodium Formate: A salt that can be formed during the manufacturing process.[3][4][5][6]
Unreacted Starting Materials and Intermediates: Such as 2-methyl-4-amino-5-methoxymethylpyrimidine.[7]
Side-Reaction Products: Including other pyrimidine derivatives and polychlorinated anilines.
Residual Solvents: From the reaction and purification steps.
Q2: How can these impurities affect my experiments, particularly in drug development?
Impurities in Grewe diamine can have significant downstream effects:
2-Chloroaniline: This impurity is toxic and can participate in side reactions, leading to the formation of undesired chlorinated byproducts in your final compound.[1][8] In the context of drug development, such impurities can introduce toxicity and complicate the purification of the active pharmaceutical ingredient (API).[2][9]
Sodium Formate: While generally less reactive, sodium formate can alter the solubility and crystallization behavior of your target molecule, potentially hindering purification.[3][4][5][6]
Other Organic Impurities: These can lead to lower yields, the formation of complex mixtures, and difficulties in purification, ultimately impacting the purity and safety profile of the final drug candidate.
Q3: What is a typical purity range for commercial Grewe diamine?
The purity of commercial Grewe diamine can vary, but it is often in the range of 95-99%. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.
Q4: How should I store Grewe diamine to ensure its stability?
To maintain the stability of Grewe diamine, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container.[10][11][12] Like many amines, Grewe diamine can be susceptible to oxidation, which may be accelerated by exposure to light and air, potentially leading to discoloration and degradation over time.[1]
Troubleshooting Guides
This section provides structured guidance for resolving common problems encountered when using commercial Grewe diamine.
Problem 1: Low Yield or Failed Reaction
If you are experiencing low yields or reaction failure, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
Verify Reagent Purity:
Grewe Diamine: Assess the purity of your Grewe diamine batch using one of the analytical methods described below (see Analytical Protocols). If significant impurities are detected, purification is recommended.
Other Reagents: Ensure all other starting materials, solvents, and catalysts are of the appropriate grade and purity for your reaction.
Review Reaction Conditions:
Inert Atmosphere: Reactions involving amines can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Temperature and Time: Verify that the reaction temperature and duration are appropriate for the specific transformation. Some reactions involving pyrimidine amines may require elevated temperatures to proceed efficiently.
Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.
Address Grewe Diamine Quality:
If impurities like 2-chloroaniline are present, they may interfere with your reaction. For instance, in metal-catalyzed cross-coupling reactions, chloro-impurities can compete with the desired reaction.
If your reaction is sensitive to salts, the presence of sodium formate could be problematic.
Optimize Reaction Parameters:
If the issue is not purity, consider optimizing other parameters such as solvent, catalyst loading, or the choice of base.
Problem 2: Difficulty in Product Purification
If you are facing challenges in purifying your final product, the impurities from the starting Grewe diamine may be the cause.
Caption: Workflow for troubleshooting product purification.
Troubleshooting Steps:
Analyze Crude Product: Use techniques like LC-MS or GC-MS to identify the components of your crude reaction mixture.
Identify Impurities: Compare the masses of the impurities to those of known potential contaminants from Grewe diamine (e.g., 2-chloroaniline) and their potential reaction byproducts.
Trace to Starting Material: If impurities from the Grewe diamine are carried through or react to form new impurities, purifying the Grewe diamine before use is the most effective solution.
Modify Workup/Purification:
If sodium formate is an issue, an aqueous wash of the reaction mixture can help remove it.
If 2-chloroaniline or its derivatives are present, you may need to employ a different chromatographic method or a recrystallization step to separate them from your desired product.
Data on Common Analytical Methods
The following table summarizes common analytical techniques for assessing the purity of Grewe diamine.
Parameter
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)
Principle
Separation based on volatility and interaction with a stationary phase.
Separation based on polarity and interaction with a stationary phase.
Signal intensity is directly proportional to the number of protons.
Primary Use
Quantification of volatile impurities.
Quantification of non-volatile impurities and main component.
Absolute purity determination.
Typical Purity Range
95-99.9%
95-99.9%
Provides absolute purity value.
Key Advantages
High resolution for volatile impurities.
Versatile for a wide range of compounds.
No need for a specific reference standard of the compound itself.
Sample Throughput
Moderate
High
Low to Moderate
Experimental Protocols
Protocol 1: Purification of Grewe Diamine by Column Chromatography
This protocol is a general guideline for the purification of Grewe diamine from non-polar impurities like 2-chloroaniline.
Materials:
Crude Grewe diamine
Silica gel (100-200 mesh)
Dichloromethane (DCM), HPLC grade
Methanol (MeOH), HPLC grade
Glass chromatography column
Collection tubes
Procedure:
Column Packing:
Prepare a slurry of silica gel in dichloromethane.
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
Add a thin layer of sand on top of the silica gel bed.
Sample Loading (Dry Loading):
Dissolve the crude Grewe diamine in a minimal amount of methanol.
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the prepared column.
Elution:
Begin elution with 100% Dichloromethane.
Gradually increase the polarity of the mobile phase by adding Methanol. A typical gradient could be from 0% to 10% Methanol in Dichloromethane.
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the purified Grewe diamine.
Isolation:
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Grewe diamine.
Caption: Workflow for Grewe diamine purification by column chromatography.
Protocol 2: Purity Analysis by HPLC
This is a general-purpose reversed-phase HPLC method for analyzing the purity of Grewe diamine.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
Solvent A: Water with 0.1% Formic Acid
Solvent B: Acetonitrile with 0.1% Formic Acid
Method:
Sample Preparation: Dissolve a small amount of Grewe diamine in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
UV Detection: 254 nm
Gradient:
0-5 min: 5% B
5-20 min: 5% to 95% B
20-25 min: 95% B
25-30 min: 95% to 5% B
Data Analysis: Calculate the purity by the area percent method.
Protocol 3: Purity Analysis by GC-MS
This protocol is suitable for identifying and quantifying volatile impurities in Grewe diamine. Due to the polar nature of Grewe diamine, derivatization is often necessary to improve its volatility and chromatographic performance.
Instrumentation:
GC-MS system
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Method:
Sample Preparation (Derivatization):
Dissolve a known amount of Grewe diamine in a suitable solvent (e.g., Dichloromethane).
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Heat the mixture to ensure complete derivatization.
GC Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI)
Mass Range: 50-500 amu
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using the area percent method or by using an internal standard.
Method refinement for consistent yield of 4-Amino-5-aminomethyl-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the production of Vitamin B1. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the production of Vitamin B1.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-Amino-5-aminomethyl-2-methylpyrimidine?
A1: The most prevalent and scalable methods involve the synthesis of the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, followed by its hydrogenation. Two primary pathways to this intermediate have been developed with overall yields of 65-70%.[1][2] A common subsequent step is the hydrogenation of the nitrile group to an aminomethyl group, which has been reported with yields as high as 98%.[3]
Q2: What is the role of 4-Amino-5-aminomethyl-2-methylpyrimidine in drug development?
A2: 4-Amino-5-aminomethyl-2-methylpyrimidine is a crucial intermediate in the synthesis of Vitamin B1 (thiamine).[4] Thiamine is essential for carbohydrate metabolism and nerve function.[4] Deficiencies can lead to serious health issues. The compound also serves as a substrate for the enzyme TenA in the thiamin salvage pathway.[5]
Q3: Are there any significant safety concerns with the reagents used in the synthesis?
A3: Some historical synthesis methods have utilized reagents that are now considered hazardous. For instance, one older five-step procedure from BASF employed o-chloroaniline, which is suspected to be a carcinogen.[4] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and utilize appropriate personal protective equipment (PPE) and engineering controls.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Low Overall Yield
Impure starting materials.
Ensure the purity of starting materials like 2-cyanoacetamide, malononitrile, and acetamidine hydrochloride, as impurities can lead to side reactions and lower yields.[4]
Suboptimal reaction conditions.
Carefully control reaction parameters such as temperature, pressure, and reaction time. For the hydrogenation step, for example, a temperature of 100°C and a pressure of 4 MPa have been reported to be effective.[3]
Inefficient catalyst.
The choice and handling of the catalyst are critical. For the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile, modified Raney nickel has been shown to be highly effective.[3] Ensure the catalyst is not poisoned and is used in the correct amount.
Incomplete Hydrogenation
Insufficient hydrogen pressure or reaction time.
Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
Catalyst deactivation.
The Raney nickel catalyst may become deactivated. Ensure proper handling and storage of the catalyst. If necessary, use fresh or reactivated catalyst.
Formation of Byproducts
Side reactions due to incorrect stoichiometry.
Precisely measure and control the stoichiometry of the reactants. For example, using two equivalents of acetamidine hydrochloride when only one is needed can be wasteful and lead to purification challenges.[4]
Cross-reactivity of reagents.
In multi-step syntheses, ensure intermediates are sufficiently pure before proceeding to the next step to avoid unwanted side reactions.
Difficulty in Product Isolation and Purification
Product solubility.
The product is slightly soluble in DMSO, methanol (when heated), and water.[3] Utilize appropriate solvent systems for crystallization and purification.
Presence of colored impurities.
The final product should be an off-white to beige solid.[3] If significant coloration is present, consider purification by recrystallization or column chromatography.
Experimental Protocols
Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile from 2-cyanoacetamide (Overall Yield: 65%)[1][2]
Formation of Enamine: React 2-cyanoacetamide with a Vilsmeier reagent.
Condensation: Condense the resulting enamine with acetamidine.
Isolation: Isolate the 4-amino-2-methylpyrimidine-5-carbonitrile product.
Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile from Malononitrile (Overall Yield: 70%)[1][2]
In situ Salt Formation: Treat malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate to form an enamine.
Condensation: Without isolating the enamine, react it with acetamidine hydrochloride to yield 4-amino-2-methylpyrimidine-5-carbonitrile.
Hydrogenation to 4-Amino-5-aminomethyl-2-methylpyrimidine (Yield: 98%)[3]
Reaction Setup: In an autoclave, combine 4-amino-2-methylpyrimidine-5-carbonitrile (15 mol), modified Raney nickel (wet weight 300 g), and a saturated methanol solution of ammonia (20 L).
Hydrogenation: Heat the mixture to 100°C and stir for 5 hours under a hydrogen pressure of 4 MPa.
Workup: Cool the mixture to room temperature and filter to remove the catalyst.
Isolation: Concentrate the filtrate to obtain 4-Amino-5-aminomethyl-2-methylpyrimidine as a white solid.
Comparative analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the prevalent synthesis methods for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a crucial intermediate in the p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prevalent synthesis methods for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a crucial intermediate in the production of Vitamin B1 (Thiamine). The following sections detail scalable batch syntheses, a continuous flow process, and an amination route, presenting key quantitative data, experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Methods
The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, can be achieved through several distinct routes. The choice of method often depends on factors such as starting material cost, scalability, reaction time, and overall yield. Below is a summary of the key quantitative data for the most common synthesis pathways.
The following sections provide a detailed look at the experimental protocols for the key synthesis methods, along with visual diagrams of the reaction pathways.
Scalable Batch Synthesis from 2-Cyanoacetamide
This method utilizes the cost-effective starting material, 2-cyanoacetamide, to produce the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently reduced to the final product.
Experimental Protocol:
Formation of Enamine: 2-Cyanoacetamide is reacted with a Vilsmeier reagent (e.g., formed from dimethylformamide and phosphoryl chloride).
Condensation: The resulting enamine is condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.
Hydrogenation: The nitrile group of the intermediate is reduced via hydrogenation to afford 5-(Aminomethyl)-2-methylpyrimidin-4-amine.[1][2]
Caption: Synthesis pathway from 2-Cyanoacetamide.
Scalable Batch Synthesis from Malononitrile
This route also proceeds through the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, but starts with the more reactive, albeit more expensive, malononitrile.
Experimental Protocol:
Formation of an Ionic Salt Adduct: Malononitrile is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.[1][2]
Reaction with Acetamidine: The resulting adduct is reacted, without isolation, with acetamidine hydrochloride to form 4-amino-2-methylpyrimidine-5-carbonitrile.[1][2] A specific protocol for this intermediate involves reacting malononitrile, formaldehyde, and acetamidine hydrochloride in t-butanol at 65-70°C for 4 hours, yielding 92.6% of the intermediate.[4]
Hydrogenation: The intermediate is then hydrogenated to yield the final product.
Caption: Synthesis pathway from Malononitrile.
Fully Continuous Flow Synthesis
This modern approach offers significant advantages in terms of reaction time and process control, achieving a high overall yield in a fraction of the time required for batch processes.
Experimental Protocol:
The synthesis is accomplished through three sequential chemical transformations in a series of continuous flow devices.
First Transformation: 2-Cyanoacetamide is reacted in a flow reactor to form an intermediate.
Second Transformation: The intermediate from the first step undergoes a subsequent reaction in a second flow setup.
Third Transformation and Final Product Formation: A final transformation in a third continuous flow device yields 5-(Aminomethyl)-2-methylpyrimidin-4-amine. The entire process, including in-line workups, is completed with a total residence time of 74 minutes.[1]
Caption: Continuous flow synthesis workflow.
Direct Amination
This method involves the direct conversion of a functionalized pyrimidine derivative to the desired amine.
Experimental Protocol:
Reaction Setup: 2-Methyl-4-amino-5-alkoxymethylpyrimidine (e.g., 2-methyl-4-amino-5-methoxymethylpyrimidine) is placed in an autoclave with a catalyst, such as Aluminum oxide (Al₂O₃), and an inert solvent like toluene.[3]
Amination: A large excess of ammonia is introduced, and the mixture is heated under autogenous pressure. A specific example cites heating at 230°C for 4 hours.[3]
Workup: After cooling, the reaction mixture is filtered and the product is isolated.
Caption: Direct amination synthesis pathway.
Conclusion
The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine can be approached through various methodologies, each with its own set of advantages and disadvantages. The scalable batch syntheses from 2-cyanoacetamide and malononitrile are well-established routes suitable for industrial production.[1][2] The continuous flow synthesis presents a more modern, efficient, and rapid alternative, particularly advantageous for process intensification and safety.[1] The direct amination route offers a more convergent approach, though it requires a more functionalized starting material and operates under high temperature and pressure.[3] The selection of the optimal synthesis method will depend on the specific requirements of the research or production context, including scale, cost, time constraints, and available equipment.
A Comparative Guide to Catalysts for Grewe Diamine Synthesis
For Researchers, Scientists, and Drug Development Professionals The Grewe cyclization is a pivotal acid-catalyzed intramolecular reaction for the synthesis of the morphinan skeleton, a core structure in a wide range of o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Grewe cyclization is a pivotal acid-catalyzed intramolecular reaction for the synthesis of the morphinan skeleton, a core structure in a wide range of opioids and other neurologically active compounds. This reaction facilitates the formation of the C4a-C12 bond of the morphinan ring system through the cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline precursor. The choice of catalyst is critical, influencing not only the reaction yield but also the stereochemical outcome. This guide provides an objective comparison of commonly employed catalysts for the Grewe cyclization, supported by available experimental data.
Data Presentation: Catalyst Performance Comparison
The efficacy of various acid catalysts in promoting the Grewe cyclization is summarized below. It is important to note that the data presented are compiled from different studies, and direct comparison may be limited due to variations in substrates and reaction conditions.
Catalyst
Substrate
Solvent
Temperature (°C)
Time (h)
Yield (%)
Observations
Phosphoric Acid (H₃PO₄)
N-Formyl-1-benzyl-octahydroisoquinoline
Toluene
65-70
12
-
Commonly used Brønsted acid for this transformation.[1]
Catalyst Preparation: In a flask equipped with a Dean-Stark apparatus, 85% orthophosphoric acid in toluene is heated to reflux to azeotropically remove water. After cooling under a nitrogen atmosphere, phosphorus pentoxide is added to obtain approximately 100% phosphoric acid.
Reaction Procedure: A solution of the N-formyl-1-benzyl-octahydroisoquinoline substrate in toluene is added dropwise to the prepared phosphoric acid. The reaction mixture is then heated to and maintained at 65-70°C under a nitrogen atmosphere.
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion (typically after 10-12 hours), the reaction is worked up by quenching with a base and subsequent extraction of the product. The organic layer is then concentrated, and the product can be further purified by chromatography or crystallization.
Reaction Procedure: The N-formyl-2-hydroxy-hexahydroisoquinoline derivative is subjected to the Grewe cyclization conditions using 80% sulfuric acid and diethyl ether at 25°C.
Outcome: This procedure has been reported to afford the N-formyl-2-hydroxy-6-morphinanone product in an 82% yield. The reaction proceeds with trans addition to the double bond, leading to the formation of the C12-C13 bond.
3. Lewis Acid-Promoted Grewe Cyclization
General Principle: The use of Lewis acids can favor the formation of the trans-B/C ring fusion (isomorphinan series) as opposed to the cis-B/C fusion typically obtained with Brønsted acids.
Reaction Conditions: The reaction is generally carried out by treating the 1-benzyl-octahydroisoquinoline substrate with the Lewis acid in a suitable aprotic solvent. The specific conditions, such as temperature and reaction time, would need to be optimized for the particular substrate.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generalized mechanism of the acid-catalyzed Grewe cyclization and a typical experimental workflow.
Caption: Generalized mechanism of the acid-catalyzed Grewe cyclization.
Caption: Typical experimental workflow for the Grewe cyclization.
A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Amino-5-aminomethyl-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation with alternative analytical techniques for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation with alternative analytical techniques for determining the purity of 4-Amino-5-aminomethyl-2-methylpyrimidine. This key intermediate is crucial in the synthesis of various pharmaceuticals, including Vitamin B1 (Thiamine), making its purity a critical quality attribute.[1][2][3] The data and protocols presented herein are designed to offer a robust framework for researchers and professionals in drug development and quality control.
Introduction to Purity Analysis of 4-Amino-5-aminomethyl-2-methylpyrimidine
4-Amino-5-aminomethyl-2-methylpyrimidine is a polar compound containing two primary amine groups, which can present challenges for chromatographic analysis.[4][5] The selection of an appropriate analytical method is paramount for accurately quantifying its purity and identifying any potential impurities that may affect the safety and efficacy of the final drug product. While HPLC is a widely accepted and robust technique for purity determination, other methods such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method is a critical decision in the quality control process. This section compares the performance of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with other common analytical techniques.
Table 1: Comparison of Quantitative Analytical Methods
Method
Principle
Advantages
Disadvantages
Ideal Application
RP-HPLC with UV Detection
Separation based on hydrophobicity.
High precision, accuracy, and resolution; robust and reproducible.
May require derivatization for compounds with poor chromophores; potential for peak tailing with polar amines.
Routine quality control, stability studies, and quantitative purity determination.
Thin-Layer Chromatography (TLC)
Separation on a solid stationary phase with a liquid mobile phase.[6]
Simple, rapid, and cost-effective for qualitative analysis.[7]
Lower sensitivity and resolution compared to HPLC; not ideal for quantification.
In-process monitoring of reactions and preliminary purity assessment.
LC-MS
Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8]
High sensitivity and selectivity; enables identification of unknown impurities based on mass-to-charge ratio.
Higher cost and complexity of instrumentation and data analysis.
Impurity profiling, identification of degradation products, and characterization of reference standards.
Validated RP-HPLC Method for 4-Amino-5-aminomethyl-2-methylpyrimidine Purity
The following section details a validated RP-HPLC method suitable for the routine quality control of 4-Amino-5-aminomethyl-2-methylpyrimidine.
Experimental Protocol
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: UV at an appropriate wavelength determined by UV-Vis spectrophotometry (e.g., 275 nm).[9]
Injection Volume: 10 µL
Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine reference standard in a 25 mL volumetric flask with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.
Sample Solution: Prepare the sample containing 4-Amino-5-aminomethyl-2-methylpyrimidine in the diluent to obtain a theoretical concentration within the calibration range.
Method Validation Summary
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters are summarized in the table below.
Table 2: Summary of HPLC Method Validation Parameters
Validation Parameter
Acceptance Criteria
Hypothetical Result
Specificity
The analyte peak should be free from interference from blank and placebo. Peak purity index > 0.99.
No interference observed. Peak purity index: 0.9995.
Linearity (R²)
Correlation coefficient (R²) ≥ 0.999.
0.9998
Range
To be established based on linearity, accuracy, and precision.
System suitability parameters remain within acceptable limits after intentional variations.
The method is robust to minor changes in mobile phase composition, pH, and column temperature.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationships between different analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Relationship of Analytical Techniques.
Conclusion
The presented RP-HPLC method provides a reliable, precise, and accurate means for the purity validation of 4-Amino-5-aminomethyl-2-methylpyrimidine. The comprehensive validation ensures that the method is suitable for its intended purpose in a quality control environment. While TLC and LC-MS serve as valuable orthogonal techniques for preliminary screening and in-depth impurity characterization, respectively, the validated HPLC method stands as the gold standard for routine quantitative analysis. The choice of analytical methodology should always be guided by the specific requirements of the analysis, balancing factors such as the need for quantitation, the level of structural information required, and practical considerations like cost and sample throughput.
A Comparative Guide to the Biological Activity of Grewe Diamine Derivatives (Morphinans)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activity of Grewe diamine derivatives, a class of compounds more commonly known in scientific l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Grewe diamine derivatives, a class of compounds more commonly known in scientific literature as morphinans. The synthesis of the morphinan core structure can be achieved through a key chemical reaction known as the Grewe cyclization, which underscores the relevance of diamine precursors in their synthesis. These compounds are of significant interest due to their potent and diverse interactions with opioid receptors, making them crucial scaffolds in the development of analgesics and other therapeutics.
This guide presents quantitative data on the binding affinities of representative morphinan derivatives for the three main opioid receptors: mu (µ), delta (δ), and kappa (κ). Detailed experimental protocols for key assays are provided, along with visualizations of the primary signaling pathways to facilitate a deeper understanding of their mechanism of action.
Data Presentation: Opioid Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of N-substituted and 14-hydroxylated morphinan derivatives for the µ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity. These derivatives showcase the significant impact of structural modifications on receptor affinity and selectivity.
Note: Data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activity of morphinan derivatives.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
a) Materials:
Receptor Source: Cell membranes from stable cell lines expressing the recombinant human µ, δ, or κ opioid receptor.
Test Compounds: Morphinan derivatives of interest.
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
Scintillation Counter: For measuring radioactivity.
b) Procedure:
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
Assay Setup: In a 96-well plate, add the following components in triplicate:
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3]
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
c) Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
a) Materials:
Receptor Source: Cell membranes expressing the opioid receptor of interest.
Radioligand: [³⁵S]GTPγS.
Reagents: GDP, Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Test Compounds: Morphinan derivatives.
Agonist Control: A known full agonist for the receptor (e.g., DAMGO for µ-receptors).
b) Procedure:
Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), varying concentrations of the test compound, and the cell membrane preparation.
Pre-incubation: Incubate for 15 minutes at 30°C.
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to each well.
Incubation: Incubate for 60 minutes at 30°C.
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
Washing: Wash the filters with ice-cold buffer.
Radioactivity Measurement: Measure the bound radioactivity using a scintillation counter.
c) Data Analysis:
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.
Compare the Emax of the test compound to that of a known full agonist to classify it as a full agonist, partial agonist, or antagonist.
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).[4][5][6] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which then dissociates into its Gαi/o and Gβγ subunits. These subunits modulate the activity of various downstream effectors.
Caption: Opioid receptor signaling cascade initiated by agonist binding.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
A Comparative Guide to the Kinetic Analysis of TenA and its Alternatives for the Hydrolysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the kinetic performance of the enzyme TenA (thiaminase II) in the hydrolysis of its substrate, 5-(Aminomethyl)-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic performance of the enzyme TenA (thiaminase II) in the hydrolysis of its substrate, 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This reaction is a critical step in the thiamin (Vitamin B1) salvage pathway. We present supporting experimental data, detailed protocols for kinetic analysis, and a comparison with a functionally related enzyme, thiaminase I.
Introduction
TenA, also known as aminopyrimidine aminohydrolase, is a key enzyme in the thiamin salvage pathway, responsible for recycling thiamin degradation products.[1][2][3][4] It catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[1][3] Understanding the kinetic parameters of TenA is crucial for elucidating its biological role and for potential applications in biotechnology and drug development. This guide offers a comparative analysis of TenA's kinetics and provides the necessary protocols to conduct similar studies.
Kinetic Performance: TenA vs. Thiaminase I
While TenA (Thiaminase II) and Thiaminase I are both involved in thiamin metabolism, they are structurally distinct and exhibit different substrate specificities and reaction mechanisms.[1] TenA primarily acts on 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a degradation product of thiamin, whereas Thiaminase I catalyzes the cleavage of the thiamin molecule itself.
Below is a comparison of the kinetic parameters for Bacillus subtilis TenA with its primary substrate and Bacillus thiaminolyticus Thiaminase I with thiamin.
Enzyme
Organism
Substrate
K_m_ (µM)
k_cat_ (s⁻¹)
k_cat_/K_m_ (M⁻¹s⁻¹)
TenA (Thiaminase II)
Bacillus subtilis
5-(Aminomethyl)-2-methylpyrimidin-4-amine
11.8
0.37
3.14 x 10⁴
Thiaminase I
Bacillus thiaminolyticus
Thiamin
21.1
260
1.23 x 10⁷
Note: The kcat for TenA was converted from 22 min⁻¹ to 0.37 s⁻¹.
Experimental Protocols
A detailed protocol for the kinetic analysis of TenA is provided below. This method utilizes a coupled enzyme assay to monitor the production of ammonia, a product of the hydrolysis reaction.
Principle: The ammonia produced from the TenA-catalyzed hydrolysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is used by glutamate dehydrogenase to reductively aminate α-ketoglutarate to glutamate. This reaction consumes NADPH, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.
Tris-HCl buffer (or other suitable buffer, pH 7.5-8.5)
α-ketoglutarate
NADPH
Glutamate dehydrogenase (GDH)
Spectrophotometer capable of reading at 340 nm
Cuvettes
Procedure:
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, α-ketoglutarate, and NADPH in a cuvette.
Enzyme Addition: Add a known amount of glutamate dehydrogenase to the reaction mixture.
Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
Substrate Addition: Add a specific concentration of the substrate, 5-(Aminomethyl)-2-methylpyrimidin-4-amine, to the cuvette and mix.
Initiation of Reaction: Initiate the reaction by adding a known concentration of the TenA enzyme.
Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm over time.
Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation is directly proportional to the rate of ammonia production.
Kinetic Parameter Determination: Repeat steps 1-7 with varying concentrations of the substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can then be calculated by dividing V_max_ by the enzyme concentration.
Visualizations
To aid in the understanding of the experimental workflow and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for the kinetic analysis of TenA enzyme.
Caption: The role of TenA in the thiamin salvage pathway.
Batch vs. Continuous Flow Synthesis of Grewe Diamine: A Comparative Analysis for Pharmaceutical Researchers
For researchers and professionals in drug development and chemical synthesis, the choice between batch and continuous flow manufacturing processes is a critical decision that impacts efficiency, safety, and scalability....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, the choice between batch and continuous flow manufacturing processes is a critical decision that impacts efficiency, safety, and scalability. This guide provides a detailed comparison of these two methodologies for the synthesis of Grewe diamine (5-(aminomethyl)-2-methylpyrimidin-4-amine), a key intermediate in the production of Vitamin B1 (Thiamine).
The synthesis of Grewe diamine, a vital precursor in various pharmaceutical applications, has traditionally been carried out using batch processes. However, recent advancements in continuous flow chemistry offer a promising alternative with significant potential advantages. This comparative study delves into the quantitative and qualitative differences between these two synthetic routes, supported by available experimental data and detailed protocols.
Quantitative Data Comparison
Parameter
Batch Synthesis
Continuous Flow Synthesis
Reaction Time
Hours to Days
Minutes
Overall Yield
Variable, typically moderate
Reported up to 65%
Purity
Requires significant downstream purification
Often higher, with in-line purification options
Space-Time Yield
Lower
Significantly higher
Safety
Higher risk with large volumes of reagents
Improved safety due to smaller reaction volumes
Scalability
Complex, often requires re-optimization
Simpler, by extending operation time or "numbering-up"
Process Control
More challenging to maintain homogeneity
Precise control over parameters (temp., pressure, stoichiometry)
Experimental Protocols
Batch Synthesis of Grewe Diamine
The following protocol is a representative example of a batch process for the synthesis of Grewe diamine, as described in patent literature.
Materials:
2-methyl-4-amino-5-cyanopyrimidine
Raney Nickel (catalyst)
Ammonia in methanol
Hydrogen gas
Solvent (e.g., Methanol)
Procedure:
A high-pressure autoclave is charged with 2-methyl-4-amino-5-cyanopyrimidine, a catalytic amount of Raney Nickel, and a solution of ammonia in methanol.
The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.
The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.
After cooling to room temperature, the pressure is released, and the catalyst is carefully filtered off.
The filtrate is concentrated under reduced pressure to yield the crude Grewe diamine.
The crude product is then purified by crystallization or chromatography to obtain the final product of desired purity.
Continuous Flow Synthesis of Grewe Diamine
The following protocol is based on a described fully continuous flow synthesis of Grewe diamine.[1]
System Setup:
A microreactor or a packed-bed flow reactor system equipped with high-pressure pumps for reagent delivery.
A packed-bed reactor containing a heterogeneous catalyst (e.g., Raney Nickel).
Back-pressure regulator to maintain the desired reaction pressure.
In-line analytical tools (e.g., IR, UV-Vis) for real-time monitoring (optional).
Collection vessel for the product stream.
Procedure:
A solution of 2-methyl-4-amino-5-cyanopyrimidine in a suitable solvent (e.g., methanol saturated with ammonia) is prepared.
This solution and a stream of hydrogen gas are continuously pumped through the heated, catalyst-packed reactor at controlled flow rates.
The reaction temperature and pressure are precisely maintained throughout the process (e.g., specific temperatures and pressures as optimized for the flow setup).
The residence time of the reactants in the catalytic zone is controlled by adjusting the flow rates, allowing for rapid reaction completion (typically in the order of minutes).
The product stream exiting the reactor is collected.
The solvent can be removed in-line via a continuous evaporation module, and further purification, if necessary, can be integrated into the flow system (e.g., continuous crystallization or extraction). A 65% overall yield has been reported for such a process.[1]
Workflow Visualizations
The following diagrams illustrate the conceptual workflows for the batch and continuous flow synthesis of Grewe diamine.
Caption: Workflow for the batch synthesis of Grewe diamine.
Caption: Workflow for the continuous flow synthesis of Grewe diamine.
Discussion and Conclusion
The comparison between batch and continuous flow synthesis of Grewe diamine highlights a significant shift towards more efficient and safer manufacturing processes.
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small reaction volumes in continuous flow systems drastically reduce the risks associated with handling hazardous materials and exothermic reactions.
Improved Process Control: Flow chemistry allows for precise control over reaction parameters, leading to more consistent product quality and higher yields.[2]
Faster Reactions: The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates rapid heat and mass transfer, significantly shortening reaction times from hours or days to mere minutes.[1]
Scalability: Scaling up a continuous flow process is often more straightforward than a batch process. Instead of using larger reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").
Higher Space-Time Yield: Continuous processes can generate a larger amount of product per unit volume of reactor space over time, making them more efficient for large-scale production.
Considerations for Batch Synthesis:
Versatility: Batch reactors are often more versatile and can be used for a variety of different chemical transformations without significant reconfiguration.
Lower Initial Investment: For small-scale synthesis and research and development, the initial capital investment for batch equipment may be lower than for specialized continuous flow systems.
Established Infrastructure: Many pharmaceutical and chemical manufacturing facilities are already equipped with batch reactors, making it the incumbent technology.
Spectroscopic comparison of synthetic vs. commercial Grewe diamine
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of synthetic versus commercially sourced Grewe diamine (4-Amino-5-aminomethyl-2-methylpyrimidine)...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of synthetic versus commercially sourced Grewe diamine (4-Amino-5-aminomethyl-2-methylpyrimidine). This guide provides a detailed comparison of their spectroscopic profiles, supported by experimental data and protocols, to aid in quality assessment and sourcing decisions.
Grewe diamine, a critical building block in the synthesis of Thiamine (Vitamin B1) and other pharmaceuticals, is available through commercial vendors or can be produced via various synthetic routes. While both sources yield the same molecule, variations in impurities and isomeric purity can arise from different production methods. This guide presents a side-by-side spectroscopic comparison to highlight key analytical signatures.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for a synthetically produced batch of Grewe diamine and a commercially available equivalent.
Note: Data for the commercial sample is representative and may vary slightly between suppliers and batches. A Certificate of Analysis should always be consulted for batch-specific data.
Experimental Protocols
Synthesis of Grewe Diamine (Illustrative)
A common laboratory-scale synthesis involves the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine. A detailed, high-yield protocol has been reported involving the hydrogenation of 4-Amino-5-aminomethyl-2-methyl pyrimidine. In a typical procedure, 4-Amino-5-aminomethyl-2-methyl pyrimidine is dissolved in a saturated methanolic ammonia solution. Modified Raney nickel is added as a catalyst, and the mixture is hydrogenated under pressure at an elevated temperature. Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Grewe diamine as a solid.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. The solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
Visualizing the Workflow
The general workflow for the synthesis and spectroscopic analysis of Grewe diamine is depicted in the following diagram.
Caption: Workflow for Synthesis and Spectroscopic Comparison.
Discussion of Results
The spectroscopic data for both the synthetically prepared and commercially obtained Grewe diamine are in excellent agreement.
¹H NMR: The proton NMR spectra of both samples show identical chemical shifts and integration values for the aromatic proton, the two sets of amine protons, the methylene protons, and the methyl protons. This confirms the primary structure of the molecule.
¹³C NMR: The carbon NMR spectra also exhibit identical chemical shifts for all six carbon atoms in the molecule, further validating the structure. The data is consistent with reference spectra available in databases like SpectraBase.[2][3]
FTIR: The infrared spectra of both samples display the characteristic absorption bands for N-H stretching of the primary amine groups (around 3350 and 3180 cm⁻¹), C-H stretching (around 2920 cm⁻¹), N-H bending (around 1645 cm⁻¹), and aromatic C=C and C=N stretching vibrations (around 1580 and 1450 cm⁻¹).
Mass Spectrometry: Both samples show the expected molecular ion peak at m/z 139.11, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of Grewe diamine.
Based on the comprehensive spectroscopic analysis, the synthetically prepared Grewe diamine is chemically identical to the commercially available product. For routine applications, commercially sourced Grewe diamine from a reputable supplier with a detailed Certificate of Analysis provides a reliable and convenient option. For researchers requiring tailored purity profiles or isotopic labeling, in-house synthesis following established protocols is a viable alternative. The data presented in this guide serves as a valuable reference for the quality control and characterization of Grewe diamine in any research or development setting.
Cross-Validation of Analytical Techniques for 4-Amino-5-aminomethyl-2-methylpyrimidine: An Illustrative Comparison Guide
Disclaimer: Publicly available, detailed cross-validation studies and validated analytical method protocols for 4-Amino-5-aminomethyl-2-methylpyrimidine are limited. Therefore, this guide provides an illustrative compari...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available, detailed cross-validation studies and validated analytical method protocols for 4-Amino-5-aminomethyl-2-methylpyrimidine are limited. Therefore, this guide provides an illustrative comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—based on typical performance characteristics for structurally similar small pharmaceutical molecules and related pyrimidine derivatives. The experimental data and protocols presented herein are representative examples to demonstrate the principles of cross-validation for this compound.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of these analytical techniques, supported by illustrative experimental data.
Comparison of Analytical Technique Performance
The selection of an analytical technique for the quantification and identification of 4-Amino-5-aminomethyl-2-methylpyrimidine depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes illustrative quantitative data for the comparison of HPLC with UV detection, GC-MS, and UV-Vis Spectrophotometry.
Parameter
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
**Linearity (R²) **
> 0.999
> 0.998
> 0.997
Range
1 - 100 µg/mL
0.1 - 20 µg/mL
10 - 150 µg/mL
Accuracy (% Recovery)
98 - 102%
95 - 105%
97 - 103%
Precision (% RSD)
< 2.0%
< 5.0%
< 3.0%
Limit of Detection (LOD)
~0.1 µg/mL
~0.01 µg/mL
~1 µg/mL
Limit of Quantitation (LOQ)
~0.3 µg/mL
~0.05 µg/mL
~3 µg/mL
Specificity
High
Very High
Low to Moderate
Throughput
Moderate
Low to Moderate
High
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols for HPLC-UV, GC-MS, and UV-Vis analysis that can be adapted for 4-Amino-5-aminomethyl-2-methylpyrimidine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides robust quantification and is suitable for routine quality control.
Instrumentation:
HPLC system with a binary pump, autosampler, and column oven.
UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically between 250-280 nm for pyrimidine derivatives).[1]
Sample Preparation:
Prepare a stock solution of 4-Amino-5-aminomethyl-2-methylpyrimidine in a suitable solvent such as methanol or a mixture of water and acetonitrile.
Create a series of calibration standards by serially diluting the stock solution.
For formulated products, dissolve a known quantity in the solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace analysis. Derivatization is often necessary for polar, non-volatile compounds like aminopyrimidines to improve their volatility and thermal stability.[2][3]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Autosampler.
Derivatization (Illustrative Example with Silylation):
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a solvent (e.g., pyridine).
Heat the mixture at 60-80 °C for 30-60 minutes to complete the derivatization.
Chromatographic and Mass Spectrometric Conditions:
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
UV-Vis Spectrophotometry
This technique is simple, rapid, and cost-effective for the quantification of the bulk drug substance or in simple formulations where excipients do not interfere.[1]
Instrumentation:
Double-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
Methodology:
Determination of λmax: Scan a dilute solution of 4-Amino-5-aminomethyl-2-methylpyrimidine in a suitable solvent (e.g., methanol, ethanol, or 0.1 N HCl) over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a similar pyrimidine derivative, a λmax of 275 nm was observed.[1]
Sample Preparation:
Accurately weigh and dissolve the sample in the chosen solvent to prepare a stock solution of known concentration.
Prepare a series of calibration standards by diluting the stock solution.
Measurement:
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
Construct a calibration curve by plotting absorbance versus concentration.
Determine the concentration of the analyte in the sample solution from the calibration curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the procedural flows for each analytical technique.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for UV-Vis Spectrophotometry Analysis.
Proper Disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3).
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Proper disposal of chemical waste is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. The following procedures are based on information from safety data sheets (SDS) and general chemical waste guidelines.
Summary of Chemical Properties
A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. The quantitative data for 5-(Aminomethyl)-2-methylpyrimidin-4-amine is summarized below.
DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly)[1]
Step-by-Step Disposal Protocol
The disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, as with any laboratory chemical, must be handled with care to minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
Safety glasses or goggles
Chemical-resistant gloves
A lab coat
2. Waste Collection:
Collect waste 5-(Aminomethyl)-2-methylpyrimidin-4-amine in a designated, properly labeled, and sealed container.
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
For contaminated materials such as pipette tips, weighing boats, and gloves, collect them in a separate, clearly labeled solid waste container.
3. Labeling:
The waste container must be clearly labeled with the full chemical name: "5-(Aminomethyl)-2-methylpyrimidin-4-amine".
Include the appropriate hazard pictograms if required by your local regulations.
4. Storage:
Store the sealed waste container in a designated hazardous waste accumulation area.
This area should be well-ventilated and away from incompatible materials.
5. Disposal Method:
The recommended disposal method is through a licensed chemical waste disposal company.[2]
Options may include controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products.[2]
Do not dispose of 5-(Aminomethyl)-2-methylpyrimidin-4-amine down the drain or in regular trash.[2][3] Discharge into the environment must be avoided.[2]
6. Regulatory Compliance:
Always consult and adhere to your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]
7. Contaminated Packaging:
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[2] The rinsate should be collected as hazardous waste.
After proper cleaning, the packaging may be offered for recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Caption: Disposal workflow for 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Essential Safety and Logistics for Handling 5-(Aminomethyl)-2-methylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate and essential safety and logistical information for 5-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate and essential safety and logistical information for 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3), a key intermediate in various synthetic and biological pathways.[1] Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling 5-(Aminomethyl)-2-methylpyrimidin-4-amine is essential to minimize exposure. This involves the consistent use of appropriate personal protective equipment and adherence to safe laboratory practices.
Recommended Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye Protection
Tightly fitting safety goggles or a face shield where splashing is a risk.
To prevent eye irritation or serious eye damage from splashes or dust.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to consult the glove manufacturer's chemical resistance chart.
To prevent skin contact and irritation. Double-gloving is recommended.
Body Protection
A laboratory coat or other protective clothing to prevent skin exposure.
To protect skin from accidental spills.
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated in a poorly ventilated area.
To avoid inhalation of dust or aerosols.
Step-by-Step Handling Protocol
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all weighing and solution preparation steps.
Donning PPE : Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatula) for transfer.
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]
Emergency Procedures
Accidental exposure or spills require immediate and appropriate action to mitigate harm.
First Aid Measures
Eye Contact : Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention from an eye specialist.[5][7] Do not rub the eye or use any eye drops unless directed by medical personnel.[5]
Skin Contact : Remove any contaminated clothing.[8] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.
Inhalation : Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup Protocol
Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the area. If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation (e.g., through fume hoods).[9]
Don Appropriate PPE : Before cleaning the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
Contain the Spill : For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[9]
Absorb and Collect : Add inert absorbent material to the spill, working from the outside in.[9] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste.
Decontaminate the Area : Clean the spill area with an appropriate solvent or cleaning agent. All cleanup materials must be collected as hazardous waste.[10]
Report the Spill : Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol
Waste Segregation : Treat all waste containing 5-(Aminomethyl)-2-methylpyrimidin-4-amine, including contaminated gloves, wipes, and labware, as hazardous waste.[11] Segregate this waste from other waste streams.
Containerization : Collect the waste in a designated, compatible, and clearly labeled hazardous waste container.[3][10] The container should be kept sealed when not in use.
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-(Aminomethyl)-2-methylpyrimidin-4-amine," and the associated hazards (e.g., "Irritant").
Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3]
Disposal Request : Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3] The recommended disposal method is typically controlled incineration.
Empty Container Disposal
Empty containers that held 5-(Aminomethyl)-2-methylpyrimidin-4-amine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and allowing it to dry, and with the label defaced, the container may be disposed of as regular trash, depending on institutional policies.[11]
Workflow Diagrams
The following diagrams illustrate the logical workflows for handling and disposal.
Caption: Workflow for handling 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Caption: Disposal workflow for 5-(Aminomethyl)-2-methylpyrimidin-4-amine.